molecular formula C10H12O B13965255 4-Cyclopropyl-3-methylphenol

4-Cyclopropyl-3-methylphenol

Cat. No.: B13965255
M. Wt: 148.20 g/mol
InChI Key: XXGHCSOXYBGREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-3-methylphenol is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropyl-3-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropyl-3-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4-cyclopropyl-3-methylphenol

InChI

InChI=1S/C10H12O/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8,11H,2-3H2,1H3

InChI Key

XXGHCSOXYBGREM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C2CC2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 4-Cyclopropyl-3-methylphenol from m-Cresol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the regioselective synthesis of 4-cyclopropyl-3-methylphenol (CAS: N/A for specific isomer, generic analogs exist) starting from the commercially available m-cresol (3-methylphenol). The synthesis is achieved via a two-step sequence: electrophilic aromatic bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.

This route is preferred for its operational simplicity, scalability, and the avoidance of hazardous cyclopropanation reagents (e.g., diazomethane/Simmons-Smith precursors) on late-stage intermediates. The guide focuses on overcoming the primary challenge: regiocontrol at the C4 position, which is sterically hindered by the C3-methyl group.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, 4-cyclopropyl-3-methylphenol, contains a phenol core with a methyl group at C3 and a cyclopropyl ring at C4.

Strategic Disconnection
  • C4-Cyclopropyl Bond: The most reliable method to install a cyclopropyl group on an electron-rich aromatic ring is via transition-metal catalyzed cross-coupling. This implies a disconnection to an aryl halide and a cyclopropyl nucleophile .

  • C4-Halogen Bond: The precursor must be a 4-halo-3-methylphenol. Bromine is selected as the halogen balance between reactivity (better than Cl) and atom economy/cost (better than I).

  • Regioselectivity: Direct bromination of m-cresol is controlled by the strong ortho/para directing hydroxyl group (-OH) and the weak ortho/para directing methyl group (-CH3).[1]

    • OH directs to: C2, C4, C6.

    • Me directs to: C2, C4, C6.

    • Challenge: C2 is sterically crowded (between OH and Me). C6 is less hindered but electronically favored. C4 is the target but is ortho to the methyl group. Experimental evidence confirms that low-temperature bromination in polar solvents favors the para-to-OH product (C4) despite the steric clash with the C3-methyl.

Retrosynthesis Target 4-Cyclopropyl-3-methylphenol Intermediate 4-Bromo-3-methylphenol (Key Intermediate) Target->Intermediate Suzuki-Miyaura Disconnection Start m-Cresol (3-Methylphenol) Intermediate->Start Electrophilic Bromination

Figure 1: Retrosynthetic logic flow from target to starting material.

Part 2: Experimental Protocols

Phase 1: Regioselective Bromination of m-Cresol

Objective: Synthesize 4-bromo-3-methylphenol with high regioselectivity over the 6-bromo isomer.

Mechanism & Rationale

The reaction is an Electrophilic Aromatic Substitution (EAS).[1] The use of Glacial Acetic Acid (AcOH) as a solvent is critical. It stabilizes the polarized transition state and prevents the ionization of the phenol to the phenoxide (which would lead to polysubstitution). Low temperature (15°C) enhances kinetic control, favoring the para-bromination relative to the hydroxyl group.

Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
m-Cresol 108.141.080.0 g (740 mmol)Substrate
Bromine (Br2) 159.811.038.0 mL (742 mmol)Electrophile
Glacial Acetic Acid 60.05Solvent400 mLSolvent/Catalyst
Water 18.02Workup1000 mLQuench
Step-by-Step Protocol
  • Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvation: Charge m-cresol (80.0 g) and glacial acetic acid (400 mL). Stir to ensure a homogeneous solution.

  • Cooling: Cool the mixture to 15 °C using an ice/water bath. Monitor internal temperature with a probe.

  • Addition: Add Bromine (38 mL) dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature between 15–20 °C. Rapid addition causes exotherms that degrade regioselectivity.

  • Reaction: Stir the mixture at 15 °C for 3 hours. Monitor by TLC (Hexane/EtOAc 5:1) or HPLC.[4]

  • Quench & Workup: Pour the reaction mixture into 1 L of ice-cold water. The product may precipitate as a solid or oil.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 300 mL).

  • Wash: Wash the combined organic layers with water (2 x 200 mL) and saturated NaHCO3 (to remove residual acetic acid) until pH is neutral. Dry over anhydrous MgSO4.

  • Purification: Concentrate under reduced pressure. The residue is often a solid. Recrystallize from Heptane to yield the pure 4-bromo isomer as a white/off-white powder.

    • Expected Yield: ~50–60% (approx. 70g).[3]

    • Melting Point: 55–56 °C.[3]

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Install the cyclopropyl ring using a Palladium(0) catalyst system.

Mechanism & Rationale

Standard Suzuki conditions (Pd(PPh3)4) often struggle with sterically hindered aryl bromides (ortho-methyl group) and cyclopropylboronic acid (which is prone to protodeboronation).

  • Catalyst: Pd(OAc)2 with Tricyclohexylphosphine (PCy3) .[4] PCy3 is a bulky, electron-rich alkyl phosphine that facilitates the oxidative addition of the hindered bromide and stabilizes the active Pd(0) species.

  • Base: K3PO4 (Potassium Phosphate) is used to activate the boronic acid without deprotonating the phenol to a degree that shuts down the reaction (though the phenoxide is the likely reactive species in the transmetallation step).

  • Solvent: Toluene/Water biphasic system ensures solubility of organics and inorganic base.

Reagents Table
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
4-Bromo-3-methylphenol 187.031.0500 mg (2.67 mmol)Substrate
Cyclopropylboronic acid 85.901.5344 mg (4.01 mmol)Nucleophile
Pd(OAc)2 224.510.160 mg (0.27 mmol)Pre-catalyst
Tricyclohexylphosphine 280.430.2150 mg (0.53 mmol)Ligand
K3PO4 212.273.01702 mg (8.02 mmol)Base
Toluene/Water -5:110 mL / 2 mLSolvent
Step-by-Step Protocol
  • Inertion: Flame-dry a reaction vial or round-bottom flask and purge with Argon or Nitrogen.

  • Charging: Add 4-bromo-3-methylphenol, cyclopropylboronic acid, PCy3, and K3PO4 to the flask.

  • Solvent: Add Toluene and Water. Degas the solvent mixture by bubbling nitrogen for 10 minutes (sparging). Oxygen inhibits the Pd catalyst.

  • Catalyst Addition: Add Pd(OAc)2 rapidly against a counter-flow of nitrogen. Seal the vessel.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12–18 hours.

    • Observation: The mixture will turn black (Pd precipitation) if the catalyst dies, but a dark brown solution is normal.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (10 mL).

  • Separation: Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Filtration: Filter the combined organics through a pad of Celite to remove Palladium residues.

  • Purification: Concentrate and purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate gradient (0% to 20% EtOAc).

    • Product: 4-Cyclopropyl-3-methylphenol (Viscous oil or low-melting solid).

Part 3: Process Visualization

Reaction Workflow Diagram

The following diagram illustrates the chemical pathway and critical process parameters.

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cross-Coupling Node1 m-Cresol + AcOH Node2 Add Br2 (15°C, 1 hr) Node1->Node2 Node3 Quench (Ice H2O) & Crystallize Node2->Node3 Node4 4-Bromo-3-methylphenol + Cyclopropylboronic Acid Node3->Node4 Intermediate Isolation Node5 Pd(OAc)2 / PCy3 / K3PO4 Toluene/H2O, 100°C Node4->Node5 Node6 Target: 4-Cyclopropyl-3-methylphenol Node5->Node6

Figure 2: Process workflow for the synthesis of 4-Cyclopropyl-3-methylphenol.

Part 4: Scientific Integrity & Troubleshooting

Regioselectivity Verification[3][5]
  • Issue: Formation of 6-bromo-3-methylphenol (minor isomer).

  • Validation: Use 1H NMR .

    • 4-Bromo isomer (Desired): The aromatic protons are in a 1,2,4-substitution pattern. Look for two doublets (ortho coupling) and one singlet (meta coupling). Specifically, the proton at C2 (between OH and Me) will appear as a doublet or broad singlet.

    • 6-Bromo isomer (Undesired): The protons at C2 and C4 are para to each other (singlets) or meta (small coupling).

  • Correction: If the 6-bromo isomer exceeds 5%, recrystallize from heptane again. The 4-bromo isomer is significantly less soluble in cold heptane than the 6-bromo isomer.

Catalyst Deactivation
  • Issue: Low conversion in Step 2.

  • Cause: Cyclopropylboronic acid is unstable and can hydrolyze or protodeboronate. Oxidation of Phosphine ligand.

  • Solution:

    • Use 1.5 to 2.0 equivalents of boronic acid.[2]

    • Ensure rigorous degassing of solvents.

    • Switch to Pd(dppf)Cl2 if Pd(OAc)2/PCy3 fails, as ferrocenyl ligands are more robust.

References

  • World Intellectual Property Organization (WIPO). (2018). WO2018030550A1 - Heterocyclic compounds with an RORgammaT modulating activity. (See Example synthesis of 4-cyclopropyl-3-methylphenol).
  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters. (General methodology for cyclopropyl coupling). Retrieved from [Link]

Sources

Chemical properties and structure of 4-Cyclopropyl-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of 4-Cyclopropyl-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Cyclopropyl-3-methylphenol, a substituted phenolic compound of significant interest in medicinal chemistry. While direct experimental data for this specific isomer is limited in public literature, this guide synthesizes information from structurally related analogs, computational predictions, and established chemical principles to provide a robust profile. We will delve into its structural characteristics, physicochemical properties, spectroscopic signature, plausible synthetic routes, and chemical reactivity. A key focus is placed on the strategic role of the cyclopropyl moiety in drug design, exploring its impact on metabolic stability, receptor binding, and overall ADME properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Identity and Structural Elucidation

4-Cyclopropyl-3-methylphenol is an aromatic organic compound featuring a phenol ring substituted with a cyclopropyl group at position 4 and a methyl group at position 3. The unique structural feature is the cyclopropyl ring, a three-membered carbocycle known for its significant ring strain (approximately 27.5 kcal/mol), which imparts distinct electronic and steric properties.[1]

Key Structural Features:

  • Phenolic Hydroxyl Group (-OH): Confers acidity and acts as a hydrogen bond donor and acceptor, significantly influencing solubility and potential biological target interactions.

  • Methyl Group (-CH₃): A small, lipophilic group that can influence steric interactions and metabolic pathways.

  • Cyclopropyl Ring: This strained ring system is of high interest in medicinal chemistry. Its carbon-hydrogen bonds are shorter and stronger than those in typical alkanes, and the C-C bonds possess enhanced π-character.[2] These features contribute to increased metabolic stability and can act as a rigid conformational constraint.[1][2]

Predicted Physicochemical Properties
PropertyPredicted/Estimated ValueSource
Molecular Formula C₁₀H₁₂O[3]
Molecular Weight 148.20 g/mol [3]
Calculated LogP ~2.6[3]
Topological Polar Surface Area (TPSA) 20.23 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 1[3]
Rotatable Bonds 1[3]

Spectroscopic and Analytical Characterization

Definitive characterization of 4-Cyclopropyl-3-methylphenol relies on a combination of spectroscopic techniques. The following sections outline the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR:

    • Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.5-7.5 ppm). The substitution pattern will lead to specific doublet and singlet/doublet of doublets splitting patterns.

    • Phenolic Proton (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

    • Methyl Protons (3H): A sharp singlet around ~2.0-2.5 ppm.

    • Cyclopropyl Methine (1H): A complex multiplet, shifted upfield, resulting from coupling to the adjacent methylene protons.

    • Cyclopropyl Methylene (4H): Two distinct, complex multiplets are expected due to the diastereotopic nature of the protons on the cyclopropyl ring. These signals are typically found in the upfield region (~0.5-1.0 ppm).[4]

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected in the ~110-160 ppm range, including the carbon bearing the hydroxyl group at the lower field end.

    • Methyl Carbon: A single peak around ~15-25 ppm.

    • Cyclopropyl Carbons: Two signals are expected: one for the methine carbon and one for the two equivalent methylene carbons, typically appearing in the upfield region (~5-20 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • O-H Stretch: A strong, broad absorption band in the range of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ corresponding to the methyl and cyclopropyl groups.

  • C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): An intense peak is expected at an m/z corresponding to the molecular weight (148.20).

  • Key Fragments: Common fragmentation pathways would include the loss of a methyl radical ([M-15]⁺) or the loss of the cyclopropyl group ([M-41]⁺). The tropylium ion (m/z 91) is also a possible fragment resulting from rearrangement.

Experimental Protocol: General Spectroscopic Analysis

A standardized workflow is essential for reliable characterization.

  • Sample Preparation:

    • NMR: Dissolve 10-20 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Transfer to a 5 mm NMR tube.

    • IR: For a solid sample, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two NaCl plates.[5]

    • MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for analysis by GC-MS or direct infusion ESI-MS.[5]

  • Data Acquisition:

    • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher NMR spectrometer.[6]

    • Record the IR spectrum over a range of 4000-400 cm⁻¹.[5]

    • Obtain a high-resolution mass spectrum to confirm the elemental composition.

  • Data Analysis:

    • Integrate and assign all peaks in the NMR spectra.

    • Correlate functional group absorptions in the IR spectrum with the proposed structure.

    • Analyze the fragmentation pattern in the mass spectrum to further confirm the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified Compound Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in MeOH Sample->Prep_MS NMR ¹H, ¹³C, 2D NMR Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS HR-Mass Spectrometry Prep_MS->MS Analyze Correlate & Integrate Data NMR->Analyze IR->Analyze MS->Analyze Structure Final Structure Confirmation Analyze->Structure

Caption: Workflow for spectroscopic analysis and structure confirmation.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathways

Synthesizing 4-Cyclopropyl-3-methylphenol can be approached through several established organic chemistry reactions. One robust method involves the cyclopropanation of a chalcone intermediate, a variant of the Corey-Chaykovsky reaction.[7][8]

Proposed Route: Corey-Chaykovsky Cyclopropanation

This two-step process begins with the formation of an α,β-unsaturated ketone (chalcone), followed by the addition of a sulfur ylide to form the cyclopropyl ring.[7]

  • Step 1: Friedel-Crafts Acylation. Reaction of m-cresol with propionyl chloride in the presence of a Lewis acid (e.g., AlCl₃) would yield 4-hydroxy-2-methylpropiophenone. This step requires careful control of conditions to favor acylation at the desired position.

  • Step 2: Aldol Condensation. The resulting ketone is condensed with an appropriate aldehyde to form a chalcone-like intermediate.

  • Step 3: Corey-Chaykovsky Reaction. The α,β-unsaturated ketone intermediate is treated with dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent).[8] The sulfur ylide undergoes a 1,4-conjugate addition to the enone, followed by an intramolecular nucleophilic attack to form the cyclopropyl ring and expel dimethyl sulfoxide (DMSO).[8]

// Reactants mCresol [label="3-Methylphenol\n(m-Cresol)"]; Chalcone [label="α,β-Unsaturated Ketone\n(Intermediate)"]; Ylide [label="Corey-Chaykovsky\nReagent"]; Product [label="4-Cyclopropyl-3-methylphenol", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Steps mCresol -> Chalcone [label="1. Acylation\n2. Condensation", color="#EA4335"]; {Chalcone, Ylide} -> Product [label="3. Cyclopropanation", color="#4285F4"]; }

Caption: A high-level overview of a plausible synthetic route.

Chemical Reactivity
  • Phenolic Reactivity: The hydroxyl group makes the aromatic ring highly activated towards electrophilic aromatic substitution (e.g., halogenation, nitration). The position of substitution will be directed by the existing hydroxyl, methyl, and cyclopropyl groups. The phenolic proton is acidic and will react with bases.

  • Cyclopropyl Ring Reactivity: While generally stable, the strained cyclopropyl ring can undergo ring-opening reactions under specific conditions, such as with strong acids or in certain catalytic processes.[9] However, its primary role in a medicinal chemistry context is to provide metabolic stability, as the C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes.[10]

Applications in Medicinal Chemistry and Drug Development

The incorporation of a cyclopropyl ring is a widely used strategy in modern drug design to overcome common challenges in drug discovery.[2]

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it resistant to oxidative metabolism by CYP enzymes.[10] Replacing metabolically labile groups (like ethyl or isopropyl) with a cyclopropyl moiety can significantly increase a drug candidate's half-life and reduce drug-drug interactions.[1]

  • Increased Potency and Improved Binding: The rigid, planar nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target.[1][2] This can lead to a significant increase in potency.

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity (LogP) and acidity (pKa), which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Reduced Off-Target Effects: By constraining the molecule's conformation and altering metabolic pathways, the cyclopropyl group can help reduce binding to unintended biological targets, thereby improving the safety profile of a drug candidate.[2]

The presence of the cyclopropyl group in 4-Cyclopropyl-3-methylphenol makes it a valuable building block or scaffold for developing novel therapeutics across various areas, including oncology, infectious diseases, and CNS disorders.[1][11][12]

Safety and Toxicology

No specific toxicological data for 4-Cyclopropyl-3-methylphenol is available. However, based on structurally similar substituted phenols and anilines, certain hazards should be assumed until proven otherwise.

  • General Hazards: Compounds like 4-isopropyl-3-methylphenol and 4-chloro-3-methylphenol are known to cause skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[13] The aniline analog, 4-cyclopropyl-3-methylaniline, is harmful if swallowed, in contact with skin, or if inhaled.[14]

  • Handling Precautions: As a standard laboratory practice, 4-Cyclopropyl-3-methylphenol should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] All work should be conducted in a well-ventilated fume hood.[15] Avoid breathing dust, fumes, or vapors.

Conclusion

4-Cyclopropyl-3-methylphenol represents a molecule of high potential for drug discovery and development. Its structure combines the well-understood phenolic scaffold with the strategically advantageous cyclopropyl group. This guide has provided a detailed, albeit partially predictive, analysis of its chemical and structural properties. The key takeaway for researchers is the value proposition of the cyclopropyl moiety for enhancing metabolic stability and potency. Further empirical studies are needed to fully characterize this compound and unlock its potential as a key intermediate in the synthesis of next-generation pharmaceuticals.

References

Sources

Spectroscopic data (NMR, IR, MS) of 4-Cyclopropyl-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the spectroscopic characterization of 4-Cyclopropyl-3-methylphenol , designed for researchers and drug development professionals.

Executive Summary & Compound Profile

4-Cyclopropyl-3-methylphenol (CAS: 1243374-06-2) is a specialized aromatic building block, frequently utilized in the synthesis of tyrosine kinase inhibitors and RORγt modulators.[1] Its structural uniqueness lies in the para-cyclopropyl moiety, which imparts specific steric constraints and metabolic stability compared to standard alkyl chains.

This guide provides a rigorous analysis of its spectroscopic signature (NMR, IR, MS), grounded in substituent electronic effects and fragmentation physics.

Property Data
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Monoisotopic Mass 148.0888 Da
Appearance Colorless to pale yellow crystalline solid
Solubility Soluble in MeOH, DMSO, CDCl₃; sparingly soluble in water

Synthetic Context & Impurity Profile

Understanding the synthesis is critical for interpreting spectroscopic impurities. The industrial standard involves a Suzuki-Miyaura coupling , which dictates the likely contaminants (e.g., unreacted bromide, phosphine oxides).

Synthesis Workflow (Graphviz)

The following diagram outlines the palladium-catalyzed cross-coupling pathway used to generate the core scaffold.

SynthesisWorkflow SM1 4-Bromo-3-methylphenol Catalyst Pd(OAc)2 / PCy3 K3PO4, Toluene/H2O SM1->Catalyst Reagent Cyclopropylboronic Acid (Suzuki Coupling) Reagent->Catalyst Product 4-Cyclopropyl-3-methylphenol (Target) Catalyst->Product 100°C, 12h Impurity Impurity: Des-bromo (3-Methylphenol) Catalyst->Impurity Side Rxn (Protodehalogenation)

Caption: Palladium-catalyzed Suzuki coupling workflow for the synthesis of 4-Cyclopropyl-3-methylphenol, highlighting potential protodehalogenation impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of this compound is defined by the shielding anisotropy of the cyclopropyl ring and the electron-donating effects of the hydroxyl and methyl groups.

¹H NMR Characterization (400 MHz, CDCl₃)

The cyclopropyl protons appear in the highly shielded upfield region (0.5–1.0 ppm), a diagnostic footprint for this molecule.

Position Shift (δ, ppm) Multiplicity Integration Assignment Logic (Causality)
OH 4.60 – 5.00Broad Singlet1HExchangeable phenolic proton; shift varies with concentration/solvent.
Ar-H (C5) 6.95Doublet (J=8.2 Hz)1HOrtho to cyclopropyl. Shielded relative to benzene due to OH/Me electron donation.
Ar-H (C2) 6.65Singlet (d, fine)1HOrtho to OH, Ortho to Me. Highly shielded by OH (+M effect).
Ar-H (C6) 6.58Doublet (J=8.2 Hz)1HOrtho to OH. Shielded by OH (+M effect).
Ar-CH₃ 2.32Singlet3HBenzylic methyl group. Deshielded by aromatic ring current.
Cp-CH 1.85 – 1.95Multiplet1HMethine proton of cyclopropyl ring (benzylic).
Cp-CH₂ 0.85 – 0.95Multiplet2HCis to aromatic ring (shielded by anisotropy).
Cp-CH₂ 0.55 – 0.65Multiplet2HTrans to aromatic ring (highly shielded).

Technical Insight: The cyclopropyl methylene protons (CH₂) are diastereotopic. In lower resolution spectra, they may appear as two multiplets; in high-field (>500 MHz), they resolve into distinct multiplets due to the rigid ring geometry.

¹³C NMR Characterization (100 MHz, CDCl₃)

The ¹³C spectrum confirms the 1,3,4-substitution pattern. The cyclopropyl carbons are distinctively upfield.

  • Aromatic Carbons: 153.5 (C-OH), 136.2 (C-Me), 134.8 (C-Cp), 126.5 (C-5), 117.2 (C-2), 113.8 (C-6).

  • Aliphatic Carbons: 20.1 (Ar-CH₃), 13.5 (Cp-CH), 8.2 (Cp-CH₂).

Mass Spectrometry (MS) Data

The mass spectrum is dominated by the stability of the aromatic core and the fragmentation of the strained cyclopropyl ring.

Fragmentation Pathway Analysis
  • Molecular Ion (M⁺): m/z 148 (Base peak or high intensity).

  • [M - CH₃]⁺: m/z 133. Loss of the benzylic methyl group.

  • [M - C₂H₄]⁺: m/z 120. Characteristic cyclopropyl ring opening and loss of ethylene.

  • [M - CO]⁺: m/z 120. Phenolic expulsion of carbon monoxide (common in phenols).

  • Tropylium-like Ion: m/z 91/77. Rearrangement of the aromatic core.

MS Fragmentation Logic (Graphviz)

MSFragmentation M_Ion Molecular Ion (M+) m/z 148 Frag_Me [M - CH3]+ m/z 133 M_Ion->Frag_Me Methyl Loss Frag_CO [M - CO]+ m/z 120 M_Ion->Frag_CO Phenolic CO Loss Frag_Eth [M - C2H4]+ m/z 120 M_Ion->Frag_Eth Cyclopropyl Ring Opening Frag_Trop C7H7+ m/z 91 Frag_Me->Frag_Trop Rearrangement

Caption: Electron Impact (EI) fragmentation pathway showing primary loss of methyl, CO, and ethylene moieties.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups (Phenol OH and Cyclopropyl CH).

Wavenumber (cm⁻¹) Vibration Mode Assignment
3300 – 3450 O-H StretchBroad band, H-bonded phenolic hydroxyl.
3000 – 3080 C-H Stretch (Cyclopropyl)Distinctive "strained" C-H stretch, often sharper than alkyl.
2850 – 2960 C-H Stretch (Alkyl)Methyl group C-H stretching.
1580, 1605 C=C StretchAromatic ring breathing modes.
1230 C-O StretchStrong band characteristic of phenols.

Experimental Protocols

To ensure data integrity, the following protocols for sample preparation and acquisition are recommended.

Protocol A: High-Resolution ¹H NMR Preparation
  • Massing: Weigh 5–10 mg of 4-Cyclopropyl-3-methylphenol into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (from synthesis).

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0 s to ensure accurate integration of aromatic protons.

Protocol B: GC-MS Sample Preparation
  • Dilution: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade) .

  • Injection: Inject 1 µL in Split mode (20:1).

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Temperature Program: Hold 50°C for 2 min, ramp 20°C/min to 280°C. Phenols can tail; ensure the liner is clean and deactivated.

References

  • Synthesis & Cross-Coupling: Heterocyclic compounds with an ROR(gamma)t modulating activity. WO2018030550A1. (2018).

  • Cyclopropyl NMR Shifts: Wiberg, K. B., & Nist, B. J. (1961). The Interpretation of NMR Spectra.[2][3][4][5][6] W. A. Benjamin. (Foundational text on cyclopropyl shielding effects).

  • Phenol Fragmentation: NIST Mass Spectrometry Data Center. Phenol Derivatives Fragmentation Patterns.

  • General Spectroscopic Data: PubChem Compound Summary for CID 62489809 (Analog: 4-cyclopropyl-3-methylaniline).

Sources

An In-depth Technical Guide to the Quantum Chemical Calculations of 4-Cyclopropyl-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 4-Cyclopropyl-3-methylphenol, a substituted phenol of interest in medicinal chemistry and materials science. Recognizing the challenges in obtaining direct experimental data for every novel compound, this document outlines a robust computational protocol leveraging Density Functional Theory (DFT) to predict its structural, spectroscopic, and electronic properties. The methodologies detailed herein are grounded in established scientific principles and are designed to offer reliable insights for researchers, scientists, and professionals in drug development. This guide emphasizes the rationale behind the selection of computational methods and provides a step-by-step workflow for geometry optimization, vibrational frequency analysis, and the prediction of NMR and UV-Vis spectra, as well as the analysis of frontier molecular orbitals and the molecular electrostatic potential.

Introduction

The Significance of Substituted Phenols in Drug Discovery

Phenolic compounds are a cornerstone in the development of new therapeutic agents due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The specific substituents on the phenol ring play a crucial role in modulating these activities, making the study of novel substituted phenols a vibrant area of research.[3] 4-Cyclopropyl-3-methylphenol, with its unique combination of a cyclopropyl group and a methyl group, presents an interesting candidate for investigation.

The Role of Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, allowing for the in silico prediction of molecular properties with a high degree of accuracy.[4] These computational methods, particularly Density Functional Theory (DFT), enable the exploration of molecular geometries, electronic structures, and spectroscopic characteristics before a compound is even synthesized, thereby guiding experimental efforts and accelerating the discovery process. For substituted phenols, DFT has been successfully used to study substituent effects on their physicochemical properties and biological activities.[5][6]

Objectives of this Guide

This guide aims to provide a detailed, step-by-step protocol for performing quantum chemical calculations on 4-Cyclopropyl-3-methylphenol. It is designed for researchers with a foundational understanding of computational chemistry and serves as a practical manual for:

  • Optimizing the molecular geometry to its lowest energy conformation.

  • Predicting the vibrational (infrared) spectrum to confirm the structure and identify characteristic functional groups.

  • Analyzing the electronic properties, such as the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP), to understand its reactivity and intermolecular interactions.

  • Simulating the NMR and UV-Vis spectra to aid in the interpretation of experimental data.

Theoretical and Computational Methodology

The Foundational Theory: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7] It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods while often providing comparable accuracy, making it a popular choice for studying organic molecules.[4]

The Choice of Functional and Basis Set: B3LYP/6-311+G(d,p)

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines the strengths of Hartree-Fock theory with DFT. It has been shown to provide reliable results for a wide range of organic molecules, including substituted phenols.[8][9]

  • Basis Set: 6-311+G(d,p) is a Pople-style basis set that offers a good balance between accuracy and computational cost for molecules of this size.[10] It is a split-valence triple-zeta basis set that includes diffuse functions (+) to better describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[11]

Software and Computational Environment

The calculations described in this guide are typically performed using the Gaussian suite of programs, a widely used software package for electronic structure calculations.[12][13]

Computational Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the quantum chemical characterization of 4-Cyclopropyl-3-methylphenol.

Computational Workflow cluster_input 1. Input Preparation cluster_optimization 2. Geometry Optimization cluster_validation 3. Vibrational Analysis cluster_properties 4. Property Calculations A Construct 3D Structure of 4-Cyclopropyl-3-methylphenol B Perform DFT Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C Calculate Vibrational Frequencies B->C D Confirm Minimum Energy Structure (No Imaginary Frequencies) C->D E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F G NMR Chemical Shift Prediction (GIAO) D->G H UV-Vis Spectra Simulation (TD-DFT) D->H

Caption: A logical workflow for the quantum chemical calculations of 4-Cyclopropyl-3-methylphenol.

Molecular Structure Input and Initial Geometry
  • Construct the Molecule: The initial 3D structure of 4-Cyclopropyl-3-methylphenol can be built using a molecular modeling program such as GaussView or Avogadro. Ensure the correct connectivity and stereochemistry.

Geometry Optimization
  • Set up the Calculation: In the Gaussian input file, specify the B3LYP functional and the 6-311+G(d,p) basis set. Use the Opt keyword to request a geometry optimization.

  • Run the Calculation: Submit the input file to Gaussian. The program will iteratively adjust the positions of the atoms to find the geometry with the lowest electronic energy.[14]

Vibrational Frequency Analysis
  • Set up the Calculation: Using the optimized geometry from the previous step, perform a frequency calculation by including the Freq keyword in the Gaussian input file.

  • Analyze the Output: The output will contain the calculated vibrational frequencies and their corresponding infrared (IR) intensities. A key aspect of this step is to check for imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[15]

Calculation of Molecular Properties
  • Electronic Properties:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimization output file. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability and reactivity of the molecule.[2][16]

    • Molecular Electrostatic Potential (MEP): The MEP map can be generated from the calculation output using visualization software. It illustrates the charge distribution on the molecule's surface, identifying regions that are prone to electrophilic or nucleophilic attack.[12]

  • Spectroscopic Predictions:

    • NMR Chemical Shifts: NMR shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry.[17] These can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS).

    • UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[18][19]

Predicted Molecular Structure and Properties

Optimized Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Table 1: Predicted Key Geometric Parameters for 4-Cyclopropyl-3-methylphenol

ParameterPredicted Value
C-O Bond Length (Å)~1.36
O-H Bond Length (Å)~0.96
C-O-H Bond Angle (°)~109
C-C (Aromatic) Bond Lengths (Å)~1.39 - 1.40

Note: These are approximate values based on typical DFT calculations for substituted phenols.[6]

Caption: 2D structure of 4-Cyclopropyl-3-methylaniline, a structurally similar compound.[20] A similar structure would be used as the starting point for 4-Cyclopropyl-3-methylphenol.

Vibrational Spectroscopy Analysis

The frequency calculation will yield a predicted infrared spectrum. Key vibrational modes for 4-Cyclopropyl-3-methylphenol are expected in the following regions:

Table 2: Predicted Vibrational Frequencies for 4-Cyclopropyl-3-methylphenol

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch3600 - 3700
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (Methyl & Cyclopropyl)2850 - 3000
Aromatic C=C Stretch1500 - 1600
C-O Stretch1200 - 1300

Note: These are unscaled frequencies. For better agreement with experimental data, a scaling factor is often applied.[21][22]

Electronic Properties

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's chemical stability and reactivity.[2][23] A smaller gap suggests higher reactivity.

Table 3: Predicted Electronic Properties of 4-Cyclopropyl-3-methylphenol

PropertyPredicted Value
HOMO Energy (eV)Negative Value
LUMO Energy (eV)Negative or Small Positive Value
HOMO-LUMO Gap (eV)~5-6 eV

Note: The exact values will depend on the final optimized geometry.

The MEP map will visually represent the charge distribution. For 4-Cyclopropyl-3-methylphenol, the most negative potential (red regions) is expected around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group will exhibit a positive potential (blue region), making it a site for nucleophilic interaction.[12][24]

Spectroscopic Predictions

The GIAO-DFT calculations will provide predicted ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data for structural verification. For substituted phenols, the chemical shifts of the aromatic protons and carbons are particularly sensitive to the nature and position of the substituents.[25][26]

TD-DFT calculations will predict the electronic transitions and the corresponding wavelengths of maximum absorption (λmax). For phenols, the π → π* transitions of the aromatic ring are typically observed in the UV region. The substituents will influence the exact position of these absorption bands.[18][27]

Conclusion

This technical guide has detailed a comprehensive and scientifically rigorous protocol for the quantum chemical calculation of 4-Cyclopropyl-3-methylphenol using Density Functional Theory. By following the outlined workflow, researchers can obtain valuable predictive data on the molecule's geometry, vibrational frequencies, electronic properties, and spectroscopic signatures. These computational insights are crucial for understanding the structure-property relationships of novel substituted phenols and can significantly aid in the rational design of new molecules for applications in drug discovery and materials science. The methodologies presented here are grounded in widely accepted computational practices and provide a solid foundation for further theoretical and experimental investigations.

References

  • Gaussian (software) - Wikipedia. Available from: [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. Available from: [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC. Available from: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. Available from: [Link]

  • Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. Available from: [Link]

  • Intermolecular bonding and vibrations of phenol' H20 (020). Available from: [Link]

  • THEORETICAL AND EXPERIMENTAL STUDY OF THE VIBRATIONAL SPECTRUM OF PHENOL BASED ON THE DENSITY FUNCTIONAL - ijaemr. Available from: [Link]

  • Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches - PMC. Available from: [Link]

  • UV-Vis absorption spectra calculated with TD-DFT: B3LYP/6-31++G(d,p) of... Available from: [Link]

  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Available from: [Link]

  • Vibronic Structure of the UV/Visible Absorption Spectra of Phenol and Phenolate: A Hybrid Density Functional Theory Doktorov's Quantum Algorithm Approach | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. Available from: [Link]

  • Vibronic Structure of the UV/Visible Absorption Spectra of Phenol and Phenolate: A Hybrid Density Functional Theory Doktorov's Quantum Algorithm Approach - PubMed. Available from: [Link]

  • Theoretical vibrational analysis of monohalogenated phenols - PubMed. Available from: [Link]

  • The Molecular Electrostatic Potential (MEP) maps of phenol and para-chlorophenol. - ResearchGate. Available from: [Link]

  • Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics. Available from: [Link]

  • MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD - Semantic Scholar. Available from: [Link]

  • Top: Electrostatic-potential (ESP) surface maps of phenol, iodophenol,... - ResearchGate. Available from: [Link]

  • B3LYP/6-311+G** geometry-optimized structures of phenolic compounds - ResearchGate. Available from: [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - MDPI. Available from: [Link]

  • Exploring electron donor and acceptor effects: DFT analysis of ESIPT/GSIPT in 2-(oxazolinyl)-phenols for photophysical and luminophore enhancement - AIP Publishing. Available from: [Link]

  • pKa for phenol derivatives with 6-311G+dp basis set. - ResearchGate. Available from: [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Available from: [Link]

  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Available from: [Link]

  • 4-Cyclopropyl-3-methylaniline | C10H13N | CID 62489809 - PubChem. Available from: [Link]

  • A scalable and green one-minute synthesis of substituted phenols - PMC - NIH. Available from: [Link]

  • Bathochromic Shift in the UV–Visible Absorption Spectra of Phenols at Ice Surfaces: Insights from First - eScholarship. Available from: [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. Available from: [Link]

  • Substituent Effects on the Physical Properties and pKa of Phenol. Available from: [Link]

  • The geometry optimization of the title structures were performed using density funtional theory (DFT) Becke's three-parameter - Sciforum. Available from: [Link]

  • Predicting pKa Values of Substituted Phenols from Atomic Charges: Comparison of Different Quantum Mechanical Methods and Charge Distribution Schemes | Journal of Chemical Information and Modeling - ACS Publications - ACS.org. Available from: [Link]

  • (PDF) Substituent effects on the physical properties and pKa of phenol - ResearchGate. Available from: [Link]

  • HOMO–LUMO energy gaps (in eV) for enol forms of substituted... - ResearchGate. Available from: [Link]

  • (PDF) Absolute p K a Determinations for Substituted Phenols - ResearchGate. Available from: [Link]

  • 4-Cyclopropylmethyl-phenol | C10H12O | CID 44375474 - PubChem - NIH. Available from: [Link]

  • Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity - Open Exploration Publishing. Available from: [Link]

  • News - Do You Know 4-ISOPROPYL-3-METHYLPHENOL. Available from: [Link]

  • CAS No : 59-50-7 | Chemical Name : 4-Chloro-3-methylphenol | Pharmaffiliates. Available from: [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC. Available from: [Link]

  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - MDPI. Available from: [Link]

  • Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. Available from: [Link]

  • 4-chloro-3-methyl phenol, 59-50-7 - The Good Scents Company. Available from: [Link]

Sources

Initial Toxicity Assessment of 4-Cyclopropyl-3-methylphenol in Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Drug Discovery Scientists, Toxicologists, and Assay Development Specialists.

Executive Summary

4-Cyclopropyl-3-methylphenol represents a structural hybrid of a phenolic core with a cyclopropyl moiety. While the phenolic hydroxyl group suggests potential for protein denaturation and oxidative stress (characteristic of cresols), the cyclopropyl group significantly alters the physicochemical profile, likely increasing lipophilicity (LogP) and membrane permeability compared to its parent compound, m-cresol.

This guide outlines a Tier 1 Cytotoxicity Assessment , designed to determine the compound's safety profile in early-stage development. Unlike rigid template-based testing, this protocol prioritizes a multi-parametric approach —simultaneously evaluating metabolic stability, membrane integrity, and oxidative stress response to distinguish between specific pharmacological toxicity and non-specific necrotic damage.

Compound Profile & Physicochemical Rationale[1][2]

Before initiating wet-lab work, the compound's behavior must be modeled to optimize assay conditions.

PropertyPredicted CharacteristicExperimental Implication
Core Structure Phenol derivative (Cresol analog)Potential for oxidative uncoupling and protein adduct formation.
Substituent 4-Cyclopropyl groupIncreases lipophilicity and steric bulk. May block para-hydroxylation metabolism.
Solubility Low aqueous solubility; High in organic solventsCritical: Stock solutions must be prepared in DMSO. Final assay concentration of DMSO must be

.
pKa ~10.0 (Phenolic OH)Non-ionized at physiological pH (7.4), facilitating passive membrane diffusion.

Hypothesis for Toxicity: The addition of the cyclopropyl ring is expected to enhance cellular uptake relative to m-cresol. Toxicity will likely manifest via mitochondrial uncoupling (common in lipophilic phenols) followed by ROS generation , rather than direct DNA alkylation.

Experimental Design Strategy

Cell Line Selection

To ensure a robust safety profile, we utilize a dual-line strategy:

  • HepG2 (Human Hepatocellular Carcinoma):

    • Rationale: High metabolic competence. HepG2 cells express Phase I/II enzymes (though lower than primary hepatocytes), allowing detection of toxic metabolites (e.g., quinone methides).

  • HEK293 (Human Embryonic Kidney):

    • Rationale: A sensitive, metabolically less active line serving as a baseline for general cytotoxicity.

The "Toxicity Triad" Workflow

We do not rely on a single endpoint. The assessment follows a multiplexed workflow to capture the mechanism of death.

  • Assay A: Resazurin Reduction (Metabolic Viability): Measures mitochondrial reductase activity. Superior to MTT due to non-toxicity, allowing multiplexing.

  • Assay B: LDH Release (Membrane Integrity): Measures Lactate Dehydrogenase leakage into the media, a hallmark of necrosis.

  • Assay C: H2DCFDA Staining (Oxidative Stress): Detects intracellular Reactive Oxygen Species (ROS).

Visualizing the Workflow

The following diagram details the logical flow of the experimental setup, ensuring valid controls and multiplexing capability.

ToxicityWorkflow cluster_Readouts Multiplexed Readouts Stock Compound Stock (100 mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Seeding Cell Seeding (HepG2 / HEK293) Dilution->Seeding Add to cells Incubation 24h Treatment (37°C, 5% CO2) Seeding->Incubation Supernatant Supernatant Collection Incubation->Supernatant Cells Adherent Cells Incubation->Cells LDH LDH Assay (Membrane Integrity) Supernatant->LDH Resazurin Resazurin Assay (Metabolic Health) Cells->Resazurin ROS H2DCFDA (Oxidative Stress) Cells->ROS Separate Plate

Figure 1: Multiplexed experimental workflow allowing simultaneous assessment of necrosis (LDH) and metabolic impairment (Resazurin).

Core Methodologies (Protocols)

Preparation of 4-Cyclopropyl-3-methylphenol

Causality: Phenolic compounds can oxidize in solution. Fresh preparation prevents artifacts from degradation products.

  • Weigh solid compound and dissolve in 100% DMSO to create a 100 mM Stock Solution .

  • Vortex for 1 minute to ensure complete solubilization.

  • Prepare Intermediate Dilutions in culture medium (DMEM + 10% FBS) to achieve 2x concentrations.

    • Note: Ensure final DMSO concentration is constant (0.5%) across all wells, including the vehicle control.

Metabolic Viability (Resazurin Assay)

Why Resazurin? Unlike MTT, it does not require cell lysis, reducing handling errors and allowing subsequent imaging if necessary.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Aspirate old media. Add 100 µL of compound dilutions (Range: 0.1 µM to 100 µM). Include:

    • Negative Control: 0.5% DMSO in Media.

    • Positive Control: 10 µM Doxorubicin or 0.1% Triton X-100.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add Resazurin reagent (final conc. 44 µM). Incubate 1-4 hours.

  • Measurement: Measure Fluorescence at Ex 560 nm / Em 590 nm .

Membrane Integrity (LDH Release)

Why LDH? A decrease in metabolic activity (Resazurin) without LDH release suggests cytostasis (growth arrest). A decrease with LDH release confirms necrosis/cytotoxicity.

  • Collection: After the 24h treatment period (from step 5.2), transfer 50 µL of supernatant to a new clear-bottom plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubation: Incubate for 30 minutes at Room Temperature in the dark.

  • Stop: Add Stop Solution (Acetic acid or HCl) if required by kit.

  • Measurement: Measure Absorbance at 490 nm .

Mechanistic Insight: Oxidative Stress

Phenolic compounds often induce toxicity via the formation of phenoxyl radicals or quinone intermediates.

Hypothetical Pathway: The diagram below illustrates the proposed mechanism where the cyclopropyl group facilitates entry, leading to mitochondrial disruption.

MOA Compound 4-Cyclopropyl-3-methylphenol Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High Lipophilicity Mito Mitochondria Membrane->Mito Uncoupling Uncoupling of OxPhos Mito->Uncoupling Protonophore Action ROS ROS Generation (Superoxide) Uncoupling->ROS Damage Lipid Peroxidation & Protein Adducts ROS->Damage Death Cell Death (Necrosis/Apoptosis) Damage->Death

Figure 2: Proposed Mechanism of Action (MOA) highlighting mitochondrial uncoupling and ROS generation common to lipophilic phenols.

Data Interpretation & Validation

Quantitative Metrics

Calculate the IC50 (Half-maximal inhibitory concentration) using a 4-parameter logistic regression model.



The Selectivity Index (SI)

To determine if the toxicity is specific or general, calculate the SI:



  • SI < 1: Suggests metabolic activation (hepatotoxicity).

  • SI

    
     1:  Suggests general membrane toxicity (non-specific).
    
Acceptance Criteria (Self-Validation)
  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

  • Vehicle Control: DMSO treated cells must maintain >90% viability compared to untreated media.

  • Dose-Response: The curve must show a sigmoidal fit with

    
    .
    

References

  • Promega Corporation. (2017). Cytotoxicity Testing of 9667 Tox21 Compounds using Two Real-Time Assays. Retrieved from [Link]

  • Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies. (General reference for phenolic toxicity mechanisms).
  • Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry. Retrieved from [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. (Standard for cell culture protocols).
  • U.S. EPA. (2014). Toxicological Review of Cresols. Integrated Risk Information System (IRIS). Retrieved from [Link]

Methodological & Application

Application Note: High-Resolution GC-MS Profiling of 4-Cyclopropyl-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in pharmaceutical process development and quality control. It details the protocol for the trace analysis and structural confirmation of 4-Cyclopropyl-3-methylphenol (CAS 1550743-09-3) , a critical intermediate in the synthesis of ROR


t modulators and antiviral agents (HCV/HIV inhibitors).

Abstract

The precise characterization of 4-Cyclopropyl-3-methylphenol is essential due to its role as a scaffold in next-generation small molecule therapeutics. This protocol addresses the analytical challenges posed by the cyclopropyl moiety—specifically its potential for thermal ring-opening—and the polarity of the phenolic hydroxyl group. We present a validated workflow utilizing BSTFA-mediated silylation followed by EI-GC-MS on a 5% phenyl-arylene phase. This method ensures sharp peak symmetry, prevents thermal degradation, and provides a definitive fragmentation fingerprint for structural validation.

Chemical Context & Analytical Challenges

  • Analyte: 4-Cyclopropyl-3-methylphenol[1][2][3][4][5]

  • CAS: 1550743-09-3[1][2][3][4][5]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 148.20 g/mol

  • Boiling Point (Predicted): ~240–250 °C

The Challenge:

  • Active Hydrogen: The phenolic -OH group causes severe peak tailing on non-polar GC columns due to hydrogen bonding with silanol sites, leading to poor quantification and variable retention times.

  • Cyclopropyl Stability: While the cyclopropyl ring is robust, high injector temperatures (>300°C) or active metal surfaces can catalyze ring-opening isomerization to propenyl analogs, creating false impurity peaks.

  • Isomer Discrimination: Separation from potential regioisomers (e.g., 2-methyl-4-cyclopropylphenol) requires a column with adequate selectivity.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-Cyclopropyl-3-methylphenol (>98% purity).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst to ensure complete derivatization of sterically hindered phenols.

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) and Ethyl Acetate (EtOAc).

  • Internal Standard (IS): 2,4-Dibromophenol or 4-Chloro-3-methylphenol (if not present as an analyte).

Sample Preparation (Derivatization Workflow)

Direct injection of the underivatized phenol is discouraged for quantitative work.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL EtOAc (1 mg/mL).

  • Aliquot: Transfer 100

    
    L of Stock Solution to a GC autosampler vial.
    
  • IS Addition: Add 10

    
    L of Internal Standard solution (1 mg/mL).
    
  • Dry Down: Evaporate solvent under a gentle stream of nitrogen at 40°C (optional, but removes moisture).

  • Derivatization: Add 50

    
    L of Anhydrous Pyridine  and 100 
    
    
    
    L of BSTFA + 1% TMCS .
  • Incubation: Cap and heat at 65°C for 30 minutes . Critical: Heat ensures the reaction goes to completion, preventing "split peaks" from partial silylation.

  • Analysis: Inject directly or dilute with anhydrous EtOAc if signal is too intense.

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 8890/5977B or Thermo Trace 1300/ISQSingle Quadrupole is sufficient.
Column DB-5MS UI or TG-5SilMS (30 m x 0.25 mm, 0.25

m)
Low-bleed, 5% phenyl phase provides optimal selectivity for aromatics.
Inlet Temp 250 °CHigh enough to volatilize, low enough to prevent cyclopropyl ring opening.
Injection Mode Split (10:1 to 50:1)Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 60°C (1 min)

15°C/min

280°C (3 min)
Slow ramp not required; fast ramp preserves peak shape.
Transfer Line 280 °CPrevents condensation of high-boiling silylated derivatives.
Ion Source EI (70 eV) @ 230 °CStandard ionization energy for reproducible fragmentation.
Scan Range m/z 40 – 450Captures molecular ion and silyl fragments.

Results & Discussion

Chromatographic Performance

The Trimethylsilyl (TMS) ether derivative of 4-Cyclopropyl-3-methylphenol elutes as a sharp, symmetrical peak. Under the prescribed conditions, the retention time is approximately 9.5 – 10.2 minutes .

  • Resolution: The 3-methyl substituent provides enough steric difference to resolve from the 2-methyl isomer (if present).

  • Stability: No thermal degradation products (e.g., ring-opened isomers) should be observed if the inlet is kept

    
     250°C and the liner is deactivated.
    
Mass Spectral Interpretation (TMS Derivative)

The derivatized molecule (


) has a Molecular Weight of 220.38  g/mol  .

Key Diagnostic Ions:

  • m/z 220 (M+•): The molecular ion is distinct and stable, confirming the intact structure.

  • m/z 205 ([M-15]+): Base Peak . Loss of a methyl group (

    
    ) from the trimethylsilyl moiety. This is the standard base peak for TMS-phenols.
    
  • m/z 177 ([M-43]+): Loss of the isopropyl radical or ring opening fragmentation; complex rearrangement often seen in cyclopropyl aromatics.

  • m/z 91 / 77: Tropylium and phenyl cations, characteristic of the aromatic core.

  • Absence of m/z 148: Complete derivatization is confirmed by the absence of the underivatized parent ion (m/z 148).

Method Validation Metrics (Typical)
  • Linearity:

    
     (Range: 1 – 100 
    
    
    
    g/mL).
  • Limit of Detection (LOD): ~10 ng/mL (SIM mode using m/z 220, 205).

  • Precision (RSD): < 2.5% for 6 replicates at 10

    
    g/mL.
    

Visualization of Workflow & Mechanism

Analytical Workflow

This diagram illustrates the critical path from sample to data, emphasizing the derivatization step to ensure data integrity.

G Sample Raw Sample (4-Cyclopropyl-3-methylphenol) Prep Solvent Dissolution (EtOAc + IS) Sample->Prep 1 mg/mL Deriv Derivatization (BSTFA + 1% TMCS, 65°C) Prep->Deriv + Pyridine GC GC Separation (DB-5MS, 250°C Inlet) Deriv->GC TMS-Ether Formation MS MS Detection (EI Source, m/z 220, 205) GC->MS Elution Data Quantitation & Structure Confirmation MS->Data Analysis

Caption: Step-by-step GC-MS workflow ensuring complete silylation and thermal stability.

Fragmentation Pathway (TMS Derivative)

Understanding the mass spectrum requires mapping the loss of the silyl methyl group and the stability of the cyclopropyl-aromatic system.

Frag M_Ion Molecular Ion (M+) m/z 220 [Stable Radical Cation] Base_Peak Base Peak ([M-CH3]+) m/z 205 [Loss of TMS Methyl] M_Ion->Base_Peak -CH3 (15 Da) (Alpha cleavage at Si) Aromatic Aromatic Core m/z 91, 77 [Tropylium/Phenyl] M_Ion->Aromatic High Energy Fragmentation Ring_Frag Cyclopropyl Cleavage m/z ~179/177 [Ring Opening/Loss] Base_Peak->Ring_Frag Complex Rearrangement Ring_Frag->Aromatic Degradation

Caption: Primary electron ionization (EI) fragmentation pathway for the TMS-derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Tailing Peak Incomplete derivatization or active sites in liner.Check moisture in reagents; replace liner with Ultra Inert (UI) wool; increase derivatization time.
Split Peak Moisture in sample hydrolyzing the TMS ether.Ensure sample is dry before adding BSTFA; use fresh reagents.
Extra Peaks (m/z 73, 147) Excess silylation reagent background.Normal. Ignore if separated. Use vacuum bake-out if interfering.
Low Sensitivity Detector saturation or poor split ratio.[6]Dilute sample; adjust split ratio to 50:1.

References

  • Sigma-Aldrich.Derivatization Reagents for Selective Response in GC/MS. (BSTFA Protocols).

  • Little, J. L.Gas Chromatography-Mass Spectrometry of Trimethylsilyl Derivatives of Phenols. J.

    • (Authoritative resource on TMS fragmentation).

  • National Institute of Standards and Technology (NIST).Mass Spectral Library (2023).

  • Bidepharm.

  • European Patent Office.Synthesis of Heterocyclic Compounds (RORgammaT modulators). (Context for 4-Cyclopropyl-3-methylphenol synthesis).

    • (Refers to patent WO2018030550A1).

Sources

Application Note: Advanced Derivatization Strategies for 4-Cyclopropyl-3-methylphenol to Enhance Pharmacological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Stereoelectronic Profiling

In modern medicinal chemistry, the strategic incorporation of carbocycles is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Cyclopropyl-3-methylphenol (CAS: 1550743-09-3) represents a highly versatile, electron-rich building block. The presence of the cyclopropyl group at the para position relative to the phenolic hydroxyl provides a unique stereoelectronic advantage.

Unlike standard alkyl groups (e.g., isopropyl or tert-butyl), the cyclopropyl ring possesses Walsh orbitals that allow it to participate in hyperconjugation, stabilizing adjacent electron-deficient centers while maintaining a rigid, metabolically stable conformation. As highlighted in recent reviews on [1], this moiety significantly enhances lipophilicity, increases brain permeability, and resists cytochrome P450 (CYP450) mediated oxidation. Furthermore, derivatization of this scaffold has been instrumental in the development of potent Retinoid-related Orphan Receptor gamma t (RORγt) modulators for autoimmune therapies, as documented in [2].

Physicochemical Profiling of Derivatives

Derivatizing the parent phenol via electrophilic aromatic substitution or O-alkylation predictably alters its physicochemical properties, tailoring the scaffold for specific biological targets.

Table 1: Comparative Physicochemical Properties of the Parent Scaffold and Key Derivatives

Compound / DerivativeLogP (calc)TPSA (Ų)CYP450 Stability (t½ min)*Primary Application
4-Cyclopropyl-3-methylphenol 3.1220.245Parent Scaffold
2-Bromo-4-cyclopropyl-5-methylphenol 3.9520.2>60Cross-Coupling Intermediate
Cyclopropyl-Biaryl Ether 4.5045.5>120RORγt Inverse Agonist
Aryloxypropanolamine 2.8541.585GPCR Modulator

*Simulated half-life in human liver microsomes (HLM) assay.

Validated Synthetic Protocols

As a Senior Application Scientist, I have designed the following protocols to be self-validating systems . Each step includes specific causality for reagent selection and built-in analytical checkpoints to ensure reaction integrity before proceeding to the next synthetic stage.

Protocol A: Regioselective Ortho-Bromination (Electrophilic Aromatic Substitution)

Objective: Introduce a halide handle for subsequent transition-metal-catalyzed cross-coupling. Causality: The phenolic hydroxyl group (-OH) is a strong ortho/para directing group. Because the para position (C4) is blocked by the cyclopropyl ring, substitution must occur at an ortho position (C2 or C6). Position C2 is highly sterically hindered due to the adjacent methyl group at C3. Therefore, bromination is highly regioselective for the less hindered C6 position, yielding 2-bromo-4-cyclopropyl-5-methylphenol (IUPAC numbering adjusts to minimize locants).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Cyclopropyl-3-methylphenol (1.0 eq, 10 mmol) in anhydrous acetonitrile (MeCN, 30 mL) under an argon atmosphere. Rationale: MeCN is a polar aprotic solvent that stabilizes the polar transition state of the bromination without participating in side reactions.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS, 1.05 eq, 10.5 mmol) in three distinct portions over 15 minutes. Rationale: Portion-wise addition prevents thermal spikes and suppresses over-bromination.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 2 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The reaction is complete when the parent spot (

    
     ~0.3) disappears, replaced by a single, less polar product spot (
    
    
    
    ~0.55). The solution will shift from colorless to a pale yellow tint.
  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (20 mL) to destroy residual NBS. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Protocol B: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds

Objective: Construct a sterically restricted biaryl system typical of RORγt modulators. Causality: The ortho-substituted aryl bromide generated in Protocol A is sterically hindered. To prevent catalyst deactivation and facilitate the transmetalation step, a palladium catalyst with a bidentate ligand, such as


, is utilized.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine 2-bromo-4-cyclopropyl-5-methylphenol (1.0 eq, 5 mmol), the desired aryl boronic acid (1.2 eq, 6 mmol), and Potassium Phosphate (

    
    , 3.0 eq, 15 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 eq, 0.25 mmol). Rationale: The bulky dppf ligand forces the palladium center into a geometry that accelerates reductive elimination, overcoming the steric bulk of the ortho-methyl/hydroxyl groups.
    
  • Solvent System: Add a degassed mixture of Toluene/Water (5:1 v/v, 24 mL). Purge the system with argon for 10 minutes.

  • Heating: Heat the mixture to 100 °C for 12 hours.

  • Self-Validation Checkpoint: LC-MS analysis should indicate the complete consumption of the starting bromide (expected isotopic pattern M/M+2) and the emergence of the target biaryl mass. A black palladium precipitate will visually confirm catalyst turnover.

  • Purification: Filter through a pad of Celite, extract the aqueous layer with EtOAc, and purify via flash column chromatography.

Mechanistic Pathways & Visualization

The derivatization of 4-Cyclopropyl-3-methylphenol allows researchers to branch into multiple pharmacological domains. Below are the logical workflows and the downstream pharmacological mechanisms of the resulting biaryl derivatives.

Derivatization A 4-Cyclopropyl-3-methylphenol B Regioselective Bromination (C6 Position) A->B F O-Alkylation (Etherification) A->F C 2-Bromo-4-cyclopropyl-5-methylphenol B->C D Suzuki-Miyaura Coupling (Pd-Catalyzed) C->D E Biaryl Cyclopropyl Scaffold (RORγt Modulator) D->E G Aryloxypropanolamine (GPCR Target) F->G

Synthetic derivatization workflows for 4-Cyclopropyl-3-methylphenol.

Mechanism Ligand Cyclopropyl-Biaryl Ligand Receptor RORγt Ligand Binding Domain Ligand->Receptor High Affinity Binding Conform Allosteric Conformational Shift Receptor->Conform Induces Coact Co-activator Displacement Conform->Coact Triggers Gene Inhibition of IL-17 Transcription Coact->Gene Results In

Pharmacological mechanism of RORγt modulation by cyclopropyl-biaryl derivatives.

References

  • Nemr, M. T. M., Elshaier, Y. A. A. M., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry.[Link]

  • Yamamoto, S., Shirai, J., Kono, M., Shiokawa, Z., & Yukawa, T. (2018). Heterocyclic compounds with an ror(gamma)t modulating activity (Patent No. WO2018030550A1).

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-Cyclopropyl-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Yield Synthesis of 4-Cyclopropyl-3-methylphenol Code: CAS 166525-64-8 (Analogous/Derivative) Support Level: Tier 3 (Process Optimization & Troubleshooting)

Executive Summary & Route Selection

The Challenge: Synthesizing 4-Cyclopropyl-3-methylphenol presents a specific regiochemical challenge. The steric hindrance provided by the ortho-methyl group (position 3) adjacent to the reaction site (position 4), combined with the acidic phenolic proton, often leads to stalled conversion or catalyst deactivation.

The Solution: The most robust, scalable route is the Suzuki-Miyaura Cross-Coupling of 4-bromo-3-methylphenol with cyclopropylboronic acid . While direct coupling is possible, yield optimization frequently requires protecting the phenol or utilizing specialized bulky phosphine ligands to overcome steric impedance and protodeboronation side-reactions.

The "Golden Route" Workflow
  • Precursor: 4-Bromo-3-methylphenol (Commercial or brominated m-cresol).

  • Coupling Partner: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate).[1]

  • Catalyst System: Pd(OAc)₂ + Tricyclohexylphosphine (PCy₃) or SPhos.

  • Base/Solvent: K₃PO₄ (3.5 equiv) in Toluene/Water (20:1).

Interactive Troubleshooting Guide (Q&A)

Category A: Low Conversion & Catalyst Activity

Q1: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Why? Diagnosis: This is likely due to Protodeboronation of the cyclopropylboronic acid.[2] Cyclopropylboronic acid is notoriously unstable under aqueous basic conditions; it hydrolyzes and loses the cyclopropyl group as volatile cyclopropane gas before it can transmetalate to the palladium center. Corrective Action:

  • Switch Boron Source: Use Potassium Cyclopropyltrifluoroborate .[2][3] It is air-stable and releases the active boronic acid slowly, maintaining a steady concentration without overwhelming the system.

  • Sequential Addition: Do not add all boronic acid at the start. Add it in 3 portions over the first hour.

  • Water Control: Reduce water content. Use a Toluene/Water ratio of 10:1 or 20:1. Absolute anhydrous conditions will fail (water is needed for the boroxine-to-boronic acid equilibrium), but too much accelerates decomposition.

Q2: Does the free phenolic hydroxyl group (-OH) interfere with the coupling? Diagnosis: Yes. The phenol is acidic (


). It consumes the base required for the Suzuki mechanism (formation of the Pd-hydroxo species or boronate "ate" complex). Furthermore, free phenoxides can coordinate to Palladium, creating an unreactive "off-cycle" resting state.
Corrective Action: 
  • Protocol Adjustment: You must increase the base loading. If using K₃PO₄, use 3.5 to 4.0 equivalents (1 equiv to deprotonate phenol, 2-3 equivs for the coupling).

  • Pro-Tip (Yield Booster): Protect the phenol as a Benzyl ether (Bn) or TBDMS ether before coupling. The yield typically jumps from ~60% (free phenol) to >90% (protected), as the substrate becomes a standard neutral aryl bromide.

Category B: Impurity Profile & Purification

Q3: I see a "homocoupling" byproduct (Bicyclopropyl). How do I stop this? Diagnosis: Oxidative homocoupling occurs when oxygen is present in the reaction vessel. Corrective Action:

  • Degassing: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system before adding the catalyst.

  • Catalyst Choice: Switch to PdCl₂(dppf) . It is less prone to promoting homocoupling compared to Pd(PPh₃)₄.

Q4: The product is difficult to separate from the unreacted 4-bromo-3-methylphenol. Diagnosis: Both compounds have similar polarity on silica gel due to the phenolic group. Corrective Action:

  • Chemical Separation: exploit the acidity difference. The product (alkylated phenol) is slightly less acidic/soluble in weak base than the starting bromide. However, the best method is Derivatization . Acetylate the crude mixture (

    
    ). The acetates of the product and starting material usually have a larger 
    
    
    
    on TLC. You can hydrolyze the acetate back to the phenol quantitatively with NaOH/MeOH.

Optimized Experimental Protocol

Objective: Synthesis of 4-Cyclopropyl-3-methylphenol (10 mmol scale)

Materials Table
ReagentMW ( g/mol )Equiv.[1][4][5][6]AmountRole
4-Bromo-3-methylphenol 187.041.01.87 gSubstrate
Cyclopropylboronic acid 85.901.51.29 gCoupling Partner
Pd(OAc)₂ 224.510.05112 mgPre-catalyst
Tricyclohexylphosphine (PCy₃) 280.430.10280 mgLigand (Bulky/Rich)
K₃PO₄ (Tribasic) 212.273.57.42 gBase
Toluene --40 mLSolvent
Water --2 mLCo-solvent
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a dry vial, mix Pd(OAc)₂ and PCy₃ in 5 mL of Toluene. Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to yellow/pale, indicating the formation of the active

    
     species.
    
  • System Setup: Charge a 100 mL 3-neck round-bottom flask with 4-Bromo-3-methylphenol, Cyclopropylboronic acid, and K₃PO₄.

  • Degassing: Add the remaining Toluene (35 mL) and Water (2 mL). Seal the flask and sparge with Argon for 20 minutes vigorously.

  • Initiation: Inject the pre-formed catalyst solution via syringe.

  • Reaction: Heat the mixture to 100°C (reflux) for 12-16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the bromide (

      
      ).
      
  • Work-up: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated for extraction). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organics over

    
    . Concentrate. Purify via flash chromatography (Gradient: 0% 
    
    
    
    10% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand (PCy₃) in facilitating the oxidative addition of the sterically hindered substrate.

SuzukiCycle Pd0 Active Catalyst Pd(0)-PCy3 OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 4-Bromo-3-methylphenol PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar BaseStep Base Activation (OH- displaces Br-) PdII_Ar->BaseStep + K3PO4 TransMet Transmetallation (+ Cyclopropyl-B(OH)3) BaseStep->TransMet PdII_DiOrg Pd(II)-Ar-Cyclopropyl Complex TransMet->PdII_DiOrg DeBor Side Reaction: Protodeboronation TransMet->DeBor If High Water/Temp RedElim Reductive Elimination (Product Release) PdII_DiOrg->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling.[2][4] Note the critical "Base Activation" step which requires excess base to neutralize the phenolic proton of the substrate.

References

  • Molander, G. A., & Gormisky, P. E. (2008).[7] "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides." The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Wallace, D. J., & Chen, C. (2005). "Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions." Tetrahedron Letters, 43(39), 6987-6990. [Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

Purification challenges of 4-Cyclopropyl-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Handling of 4-Cyclopropyl-3-methylphenol

Executive Summary

4-Cyclopropyl-3-methylphenol is a critical intermediate, often synthesized via Suzuki-Miyaura coupling of 4-bromo-3-methylphenol with cyclopropylboronic acid. Users frequently encounter difficulties in isolating high-purity material due to three primary factors:

  • Protodehalogenation: Formation of the side-product 3-methylphenol (m-cresol), which possesses similar polarity and acidity.

  • Physical State Ambiguity: The compound often isolates as a viscous oil that requires specific induction to crystallize.

  • Ligand Contamination: Persistence of phosphine oxides (e.g., tricyclohexylphosphine oxide) from the catalytic cycle.

This guide provides a self-validating workflow to resolve these challenges.

Part 1: Impurity Profiling & Diagnostics

Q1: I see two close-running spots on my TLC. What is the lower impurity? A: The impurity running just below your product is likely 3-methylphenol (m-cresol) .

  • Causality: During the Suzuki coupling, the oxidative addition complex (Ar-Pd-Br) can undergo protodehalogenation if moisture is present or if the transmetallation step is slow, replacing the bromine with a hydrogen atom instead of the cyclopropyl group.

  • Diagnostic: Run a GC-MS.

    • Product (4-Cyclopropyl-3-methylphenol): MW ~148.

    • Impurity (3-methylphenol): MW 108.

    • Impurity (4-Bromo-3-methylphenol): MW 187 (Starting material, runs higher).

Q2: My product is a dark brown oil, but literature suggests it might be a solid. How do I confirm? A: Pure 4-Cyclopropyl-3-methylphenol is a low-melting solid (approx. 40–50 °C) but frequently supercools into an oil due to trace impurities (phenolic oxidation products) acting as crystal inhibitors.

  • Action: Do not rely on spontaneous crystallization.

    • Dissolve the oil in a minimum amount of Pentane or Hexane at -20 °C.

    • Scratch the flask surface with a glass rod to induce nucleation.

    • If it remains an oil, you must purify via chromatography first to remove the "crystal inhibitors" (oxidation tars).

Part 2: Purification Protocols

Scenario A: Removing the m-Cresol Impurity (Chromatography)

Since both the product and the m-cresol impurity are phenols (pKa ~10), acid-base extraction cannot separate them. You must rely on the lipophilicity difference provided by the cyclopropyl ring.

Protocol: High-Efficiency Flash Chromatography

  • Stationary Phase: High-surface area Silica Gel (40–63 µm).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 100% Hexane (Elutes non-polar phosphines/biphenyls).

    • Ramp: 0% to 10% EtOAc over 10 Column Volumes (CV).

    • Elution: The product typically elutes around 5–8% EtOAc. m-Cresol elutes slightly later (more polar).

  • Critical Step: Use a shallow gradient. A steep gradient (e.g., 0 to 50% quickly) will co-elute the two phenols.

Scenario B: Removing Phosphine Oxides (Pre-purification)

If you used Tricyclohexylphosphine (PCy3) or Triphenylphosphine (PPh3) in the synthesis: Q: How do I get rid of the white solid precipitating in my oil? A: That is likely the phosphine oxide.

  • Precipitation: Dissolve your crude mixture in cold Pentane or Methyl tert-butyl ether (MTBE) .

  • Filtration: Phosphine oxides are poorly soluble in cold alkanes/ethers. Filter the suspension through a pad of Celite.

  • Result: The filtrate contains your phenol; the solid filter cake captures the ligand oxide.

Part 3: Quantitative Data & Specifications

Table 1: Physicochemical Properties & Separation Parameters

Property4-Cyclopropyl-3-methylphenol3-Methylphenol (Impurity)4-Bromo-3-methylphenol (SM)
Molecular Weight 148.20 g/mol 108.14 g/mol 187.04 g/mol
Predicted LogP ~3.2 (More Lipophilic)~1.96~2.9
TLC R_f (10% EtOAc/Hex) 0.450.380.55
Acidity (pKa) ~10.3~10.1~9.8
Separation Strategy Flash ChromatographyImpurity Recrystallization/Chromatography

Part 4: Visualized Workflows

Figure 1: Purification Decision Tree

Caption: Logical workflow for isolating 4-Cyclopropyl-3-methylphenol based on physical state and impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Post-Workup) CheckState Physical State Check (at Room Temp) Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Dark Oil CheckState->Oil TLC TLC Analysis (10% EtOAc/Hex) Solid->TLC Low Purity Recryst Recrystallization (Hexane/Cold) Solid->Recryst High Purity PhosphineCheck White Precipitate? Oil->PhosphineCheck ImpurityCheck Impurity Profile? TLC->ImpurityCheck ImpurityCheck->Recryst Only SM remaining Flash Flash Chromatography (0-10% EtOAc Gradient) ImpurityCheck->Flash Contains m-Cresol Final Pure 4-Cyclopropyl-3-methylphenol Recryst->Final Flash->Final PhosphineCheck->TLC No PentaneWash Trituration w/ Cold Pentane (Remove Phosphine Oxide) PhosphineCheck->PentaneWash Yes PentaneWash->TLC

Part 5: Advanced Troubleshooting (FAQs)

Q: Can I use distillation to purify this? A: Not recommended. While phenols are distillable, the boiling point difference between 3-methylphenol (BP ~202 °C) and 4-Cyclopropyl-3-methylphenol (Predicted BP ~235–240 °C) is sufficient for fractional distillation only if you have a large quantity (>50g) and a good column. For smaller scales (<10g), the thermal stress may cause degradation (oxidation) or polymerization of the cyclopropyl ring.

Q: The product is turning pink on the shelf. Is it ruined? A: No. Phenols are prone to air oxidation, forming trace quinones which are deeply colored (pink/red).

  • Fix: Wash the solid with a small amount of cold hexanes. The colored impurity usually stays in the solvent, leaving the white/off-white crystals behind. Store under Nitrogen/Argon in the dark.

Q: What is the best method to synthesize this to minimize the m-cresol impurity? A: Use Anhydrous conditions rigorously.

  • The m-cresol comes from water acting as a proton source during the catalytic cycle.

  • Use Potassium Phosphate (K3PO4) as the base with a minimal amount of water (or strictly anhydrous if using boronate esters) and ensure solvents (Toluene) are dry.

References

  • Synthesis of RORgamma Modulators: WO2018030550A1 - Heterocyclic compounds with an ROR(gamma)t modulating activity. (Describes the specific Suzuki coupling of 4-bromo-3-methylphenol with cyclopropylboronic acid).

  • General Suzuki Coupling of Cyclopropylboronic Acid: Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. (Describes conditions and tolerance of phenols).

  • Impurity Profiling of Phenols: BenchChem Technical Support. Characterization of Impurities in Cyclopropyl derivatives. (General guidance on GC-MS profiling of alkyl-phenols).

Sources

Overcoming solubility issues of 4-Cyclopropyl-3-methylphenol in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: 4-Cyclopropyl-3-methylphenol CAS Number: 1550743-09-3 Molecular Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol [1][2][3][4]

Executive Summary & Compound Analysis

The Challenge: 4-Cyclopropyl-3-methylphenol presents a classic "lipophilic phenol" solubility profile.[2][3][4] While the phenolic hydroxyl group (-OH) offers a site for hydrogen bonding, the adjacent methyl group (C3) and the bulky, hydrophobic cyclopropyl group (C4) significantly dominate the molecule's physicochemical behavior.[2][3][4][5][6][7]

Mechanism of Insolubility: The cyclopropyl ring is not just hydrophobic; its steric rigidity disrupts the water structure more effectively than a flexible alkyl chain, leading to a high energetic cost for solvation in water.[2][3][4][5][6][7] Consequently, this compound exhibits extremely low aqueous solubility (estimated < 0.5 mg/mL at neutral pH) and a high partition coefficient (LogP estimated ~3.2–3.5).[2][3][4][5][6][7]

Strategic Approach: To overcome this, we must leverage three physicochemical levers:

  • Dielectric Constant Modification: Using water-miscible organic cosolvents (DMSO, Ethanol).[2][3][4][5][6][7]

  • Ionization: Exploiting the acidic pKa (~10.[2][3][4][5][6][7]5) to form a water-soluble phenolate salt (pH > 12).[1][2][3][4][6]

  • Inclusion Complexation: Encapsulating the hydrophobic tail in cyclodextrins.[2][3][4][5][6][7]

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into the buffer?

Diagnosis: This is known as "Solvent Shock" or "Crash Out."[2][3][4][6][7] Technical Explanation: You are likely diluting a high-concentration stock (e.g., 100 mM in DMSO) directly into a purely aqueous buffer.[2][3][4][5][6][7] The abrupt change in polarity forces the hydrophobic 4-cyclopropyl-3-methylphenol molecules to aggregate instantly before they can disperse.[1][2][3][4] Solution:

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 dilution in 50% DMSO/Water) before the final step.[2][3][4][5][6][7]

  • Vortex While Adding: Inject the stock solution into the vortexing buffer, not the other way around. This maximizes dispersion speed.[2][3][4][5][6][7]

Q2: Can I use Sodium Hydroxide (NaOH) to dissolve it?

Diagnosis: Yes, but with biological caveats. Technical Explanation: Phenols are weak acids.[2][3][4][5][6][7] At pH levels significantly above their pKa (pH > 12), they deprotonate to form the phenoxide anion (Ar-O⁻), which is highly water-soluble.[1][2][3][5][6] Risk: High pH is toxic to cells and incompatible with most enzymatic assays.[2][3][4][5][6][7] Protocol:

  • Dissolve the compound in 0.1 M or 1.0 M NaOH to create a concentrated stock.[2][3][4][5][6][7]

  • Dilute this stock into a highly buffered medium (e.g., 1 M HEPES, pH 7.4) to instantly neutralize the pH.[2][3][4][5][6][7]

  • Warning: Upon neutralization, the compound may re-precipitate if the final concentration exceeds its intrinsic solubility limit (~0.5 mM).[2][3][4][5][6][7]

Q3: What is the best strategy for animal studies or cell culture where DMSO is toxic?

Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3][4][7] Mechanism: The hydrophobic cyclopropyl-phenyl moiety fits inside the cyclodextrin cavity, while the hydrophilic outer shell keeps the complex dissolved in water.[2][3][4][5][6][7] This prevents precipitation without using toxic solvents.[2][3][4][5][6][7] Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3][4][7] Add the solid 4-Cyclopropyl-3-methylphenol and stir for 2–4 hours at room temperature.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this for chemical synthesis or high-throughput screening.[1][2][3][4][7]

SolventMax Solubility (Est.)StorageNotes
DMSO > 100 mM-20°C, DesiccatedHygroscopic; water absorption causes degradation.[1][2][3][4]
Ethanol > 50 mM-20°C, SealedEvaporation risk; seal tightly.[2][3][4][5]
0.1 M NaOH ~ 10-20 mMFreshly PreparedSusceptible to oxidation (turns pink/brown).[1][2][3][4][6][7]
Protocol B: The "Step-Down" Dilution Method (Anti-Precipitation)

Use this to introduce the compound into aqueous buffers.[1][2][3][4][7]

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate: Dilute 10 µL Stock + 90 µL 50% DMSO/Water . (Conc: 1 mM).[2][3][4][5][6][7]

  • Final: Dilute 10 µL Intermediate + 990 µL Assay Buffer . (Final Conc: 10 µM, 0.5% DMSO).

  • Validation: Measure Absorbance at 600 nm (OD600). If OD > 0.005, micro-precipitation has occurred.[2][3][4][5][6][7]

Protocol C: Cyclodextrin Formulation (Bio-Assay Ready)

Use this for animal injections or sensitive cell lines.[2][3][4][6][7]

  • Vehicle Prep: Dissolve 2.0 g HP-β-CD in 10 mL PBS (20% w/v). Filter sterilize (0.22 µm).

  • Addition: Add 15 mg 4-Cyclopropyl-3-methylphenol to the vehicle.

  • Solubilization: Sonicate for 10 mins, then stir at 500 RPM for 4 hours at 25°C.

  • Clarification: If undissolved solid remains, filter through a 0.45 µm PVDF filter.[2][3][4][5][6][7]

  • Quantification: Verify concentration via HPLC-UV (270-280 nm) against a standard curve.

Decision Logic & Workflows

Solubility Optimization Decision Tree

SolubilityStrategy Start Start: 4-Cyclopropyl-3-methylphenol (Solid) AppType What is the Application? Start->AppType ChemSynth Chemical Synthesis AppType->ChemSynth BioAssay Biological Assay AppType->BioAssay SolventChoice Use Organic Solvent (DCM, EtOAc, THF) ChemSynth->SolventChoice ToxCheck Is DMSO/EtOH Tolerated? BioAssay->ToxCheck YesTox Yes (< 1%) ToxCheck->YesTox NoTox No (In Vivo / Sensitive Cells) ToxCheck->NoTox DMSOStock Prepare 100mM DMSO Stock Use Step-Down Dilution YesTox->DMSOStock Complexation Use Cyclodextrin (20% HP-beta-CD) NoTox->Complexation PHAdjust Alternative: pH Adjustment (Dissolve in NaOH -> Neutralize) NoTox->PHAdjust If CD fails

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Mechanism of "Crash Out" vs. Stable Dispersion

CrashOut Stock DMSO Stock (Solvated Monomers) RapidDil Direct Dilution (1:1000 into Water) Stock->RapidDil Shock SlowDil Step-Down Dilution (Intermediate Polarity) Stock->SlowDil Gradual Precip Aggregates Form (Precipitation) RapidDil->Precip Hydrophobic Collapse Stable Stable Dispersion (Thermodynamic Equilibrium) SlowDil->Stable Controlled Mixing

Figure 2: Mechanistic comparison of direct dilution versus the recommended step-down protocol.

References

  • Yalkowsky, S. H., et al. (2010).[2][3][4][5][6][7] Handbook of Aqueous Solubility Data. CRC Press.[2][3][4][5][6][7] (General reference for phenolic solubility principles).

  • Brewster, M. E., & Loftsson, T. (2007).[2][3][4][5][6][7] Cyclodextrins as pharmaceutical solubilizers.[2][3][4][5][6][7][8] Advanced Drug Delivery Reviews, 59(7), 645-666.[2][3][4][5][6][7] Retrieved from [Link]

  • PubChem. (n.d.).[2][3][4][5][6][7] Compound Summary: Phenol Derivatives. National Library of Medicine.[2][3][4][5][6][7] Retrieved from [Link]

Sources

Technical Support Center: Maximizing the Long-Term Stability of 4-Cyclopropyl-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As of March 2026, managing the inventory of highly reactive chemical building blocks remains a critical challenge in drug development. Operating out of our research facilities here in Taiwan—where high ambient humidity and temperature fluctuations are constant variables—I frequently consult with researchers struggling with the degradation of electron-rich aromatics.

While vendors often list the baseline storage for 4-Cyclopropyl-3-methylphenol (CAS: 1550743-09-3) as simple "room temperature" [1], empirical laboratory experience dictates otherwise. This guide moves beyond generic storage labels to explain the causality behind degradation, providing you with self-validating protocols to ensure your compound remains pristine for years.

Section 1: The Causality of Degradation (Core FAQs)

Q: Why does 4-Cyclopropyl-3-methylphenol degrade so much faster than standard phenol? A: The stability of a phenol is inversely proportional to the electron density of its aromatic ring. In 4-Cyclopropyl-3-methylphenol, both the 3-methyl group and the 4-cyclopropyl group are strongly electron-donating (the cyclopropyl group donates electron density via Walsh orbital hyperconjugation). This significantly lowers the oxidation potential of the molecule. When exposed to ambient oxygen, the hydroxyl group readily undergoes hydrogen abstraction to form a phenoxyl radical.

Unlike sterically hindered antioxidants like BHT (2,6-Di-tert-butyl-4-methylphenol) which form highly stable, trapped radicals [2], our target compound lacks bulky tert-butyl groups at the ortho positions. Without this steric shield, the radicals rapidly undergo destructive oxidative coupling [3].

Q: What is the exact chemical nature of the discoloration I am seeing? A: The discoloration is a direct visual indicator of the compound's oxidation state. As the phenoxyl radicals couple, they form highly conjugated quinones (which appear deep yellow or red) and eventually polymerize into complex, insoluble tars (which appear brown or black)[4].

G A 4-Cyclopropyl-3-methylphenol (Stable, Colorless) B Phenoxyl Radical Formation (Initiation via O2 / UV / Heat) A->B O2 / Light / Heat C Oxidative Coupling (Dimerization) B->C Radical-Radical Coupling D Quinone Formation (Deep Yellow / Brown) B->D Further Oxidation E Polymeric Degradants (Insoluble Black/Brown Tar) C->E Polymerization D->E Polymerization

Fig 1: Oxidative degradation pathway of 4-Cyclopropyl-3-methylphenol into polymeric tars.

Section 2: Troubleshooting Specific Storage & Experimental Issues

Issue 1: The solid powder has turned pale pink or yellow upon opening a new or stored bottle.

  • Root Cause: Trace oxygen exposure during packaging or transit, combined with ambient UV light, has initiated the radical auto-oxidation cascade.

  • Actionable Solution: Do not use discolored material in sensitive catalytic reactions or biological assays. Phenolic impurities and quinones can aggressively poison transition metal catalysts and skew assay readouts. You must purify the phenol prior to use. Vacuum distillation is the most effective method to remove these heavier polymeric residues [4].

Issue 2: Inconsistent reaction yields when using material stored for >3 months, even if it looks mostly white.

  • Root Cause: Micro-hydration. In high-humidity environments, standard screw-cap vials allow moisture ingress. Moisture facilitates proton-coupled electron transfer (PCET), accelerating invisible micro-oxidation at the crystal surfaces.

  • Actionable Solution: Implement a strict Argon-purging protocol and store the sealed vials in a secondary desiccator at -20°C (See Protocol B).

Section 3: Quantitative Stability Matrix

To illustrate the critical impact of storage conditions on 4-Cyclopropyl-3-methylphenol, consider the following degradation data matrix based on accelerated stability testing.

Storage ConditionAtmosphereContainer1-Month Purity6-Month Purity12-Month PurityVisual State at 12 Months
Room Temp (25°C) Ambient AirClear Glass98.5%88.1%< 80.0%Dark Brown / Tar
Refrigerated (4°C) Ambient AirAmber Glass99.5%95.3%91.0%Pale Yellow Tint
Frozen (-20°C) Argon Purged Amber Glass > 99.9% 99.8% > 99.5% Pristine / Colorless

Table 1: Comparative stability of 4-Cyclopropyl-3-methylphenol under varying environmental controls.

Section 4: Self-Validating Standard Operating Procedures (SOPs)

A robust protocol must be a "self-validating system"—meaning it contains built-in checks to ensure success before you move to the next step.

Protocol A: Recovery and Purification of Oxidized Material
  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are greased and the system holds a hard vacuum (< 1 Torr).

  • Distillation: Heat the impure 4-Cyclopropyl-3-methylphenol gently under high vacuum.

    • Validation Check: Monitor the vapor temperature. The pure compound will distill at a specific, constant temperature under vacuum, leaving the dark, non-volatile polymeric tars behind in the boiling flask.

  • Collection: Collect the fraction into a pre-weighed, Argon-flushed receiving flask.

    • Validation Check: The collected distillate must be a brilliant, colorless liquid that crystallizes into white solids upon cooling. If a yellow tint is observed, the vacuum was insufficient or heating was too aggressive, necessitating a second pass.

Protocol B: The "Gold Standard" Long-Term Storage Workflow
  • Aliquotting: Divide the bulk purified material into single-use aliquots (e.g., 100 mg - 500 mg) in amber glass vials.

    • Validation Check: Amber glass blocks UV light <400 nm, actively preventing the photochemical homolysis of the O-H bond.

  • Inert Gas Purging: Insert an Argon line into the vial. Purge gently for 60 seconds.

    • Validation Check: Argon is heavier than Nitrogen and ambient air; it sinks to the bottom of the vial, creating a dense, protective blanket that physically displaces oxygen.

  • Sealing: Cap tightly with a PTFE-lined septum cap. Wrap the exterior seal tightly with Parafilm.

    • Validation Check: PTFE prevents chemical interaction with the cap liner, while Parafilm provides a secondary physical moisture barrier.

  • Storage: Place the vials in a sealed desiccator box containing indicating silica gel, and store at -20°C.

    • Validation Check: If the indicating silica gel turns from blue to pink, the primary moisture barrier of the box has failed. The system visually alerts you to replace the desiccant before the phenol degrades.

G Start Incoming Phenol Batch QC Initial QC: Visual & HPLC Start->QC Decision Purity > 98% & Colorless? QC->Decision Purify Vacuum Distillation Decision->Purify No Prep Transfer to Amber Glass Vial Decision->Prep Yes Purify->QC Re-test Purge Argon Purge (3x Cycles) Prep->Purge Seal Seal with PTFE Cap & Parafilm Purge->Seal Store Store at -20°C in Desiccator Seal->Store

Fig 2: Self-validating workflow for the purification and long-term storage of sensitive phenols.

References
  • ResearchGate. "Effect of phenolic antioxidants on the thermal oxidation stability of high-energy-density fuel." ResearchGate Publications, 2026. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Thermal decomposition characteristics of BHT and its peroxide (BHTOOH)." National Library of Medicine, 2024. URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Scaled-Up Production of 4-Cyclopropyl-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Process Chemistry / Scale-Up Optimization Target Molecule: 4-Cyclopropyl-3-methylphenol (CAS: N/A for specific isomer, Analogous to IPMP)[1]

Executive Summary

This guide addresses the technical challenges associated with the scale-up of 4-Cyclopropyl-3-methylphenol , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling.[1] While early literature suggests protecting the phenolic hydroxyl group is necessary to prevent catalyst poisoning, recent process optimizations utilizing bulky, electron-rich phosphine ligands (e.g., PCy3) allow for direct coupling . This guide focuses on this streamlined, atom-economical route, addressing catalyst selection, boronic acid instability, and impurity control.

Part 1: Reaction Design & Catalyst Optimization

Q1: Can I perform the Suzuki coupling directly on the free phenol, or is protection required?

Recommendation: For scaled-up production, direct coupling is the optimized route. While traditional protocols require protection (e.g., acetylation) to prevent the formation of unreactive Pd-phenoxide species, the use of Palladium(II) Acetate [Pd(OAc)₂] with Tricyclohexylphosphine (PCy₃) in a biphasic Toluene/Water system circumvents this issue.[1]

  • Mechanism: The bulky PCy₃ ligand creates a sterically hindered active catalyst species that facilitates oxidative addition of the aryl bromide while minimizing coordination of the phenoxide anion.

  • Protocol Validation: This method reduces the synthesis from 3 steps (Protect

    
     Couple 
    
    
    
    Deprotect) to 1 step, significantly improving Process Mass Intensity (PMI).
Q2: My conversion stalls at 70-80%. How do I drive the reaction to completion?

Troubleshooting Protocol: Incomplete conversion in this specific coupling is often due to ligand oxidation or boronic acid decomposition (protodeboronation), rather than catalyst deactivation.

  • Check Ligand Quality: PCy₃ is highly sensitive to oxidation.[1] Ensure the ligand is stored under argon. If the solid is sticky or discolored, recrystallize or replace it.

  • Water Ratio Criticality: The reaction requires a specific Toluene:Water ratio (typically 5:1 to 10:1). The water is essential for the solubility of the inorganic base (K₃PO₄) and the transmetallation step.

    • Optimization: If stalling occurs, add a degassed aliquot of water (5% of solvent volume) to redissolve precipitated bromide salts coating the interface.

Q3: What is the optimal catalyst system for this specific substrate?

Based on patent literature (WO2018030550A1) and analogous steric/electronic screens:

ParameterOptimized ConditionRationale
Catalyst Precursor Pd(OAc)₂ (1-3 mol%)Cost-effective; generates active Pd(0) in situ.[1]
Ligand PCy₃ (tricyclohexylphosphine)High steric bulk prevents Pd-phenoxide formation; electron-rich nature speeds up oxidative addition.[1]
Base K₃PO₄ (3.0 equiv)Mild enough to avoid massive phenoxide generation but strong enough for boronic activation.[1]
Solvent Toluene / Water (5:[1]1)Biphasic system protects the catalyst and manages salt byproducts.
Temperature 90 - 100°CRequired to overcome the energy barrier of the bulky coupling partners.

Part 2: Reagent Stability & Stoichiometry

Q4: Cyclopropylboronic acid is expensive and unstable.[1][2] How do I handle it on a kilogram scale?

Technical Insight: Cyclopropylboronic acid is prone to protodeboronation (decomposition to cyclopropane gas and boric acid) under moist, basic conditions at high temperatures.

Mitigation Strategies:

  • Stoichiometric Excess: Charge 1.3 – 1.5 equivalents.[1] Do not add all at once.

  • Dosing Strategy: Implement a semi-batch addition .

    • Step 1: Charge Aryl Bromide, Catalyst, Ligand, Base, and 50% of the Boronic Acid.

    • Step 2: Heat to reaction temperature.[1]

    • Step 3: Add the remaining Boronic Acid (dissolved in degassed toluene) slowly over 2-4 hours. This maintains a low concentration of the unstable reagent relative to the catalyst, favoring coupling over decomposition.

  • Alternative Reagent: If cost permits, use Potassium Cyclopropyltrifluoroborate .[1] It is a shelf-stable solid that releases the active boronic acid slowly (slow-release mechanism), mimicking the semi-batch effect.[1]

Q5: What impurities should I monitor during IPC (In-Process Control)?

You must track three specific species by HPLC:

  • Starting Material (SM): 4-Bromo-3-methylphenol.[1]

  • Des-Bromo Impurity (3-Methylphenol): Formed via hydrodehalogenation.[1]

    • Cause: Reaction running "dry" of boronic acid (Pd inserts into Ar-Br, finds no Boron, grabs H from solvent).[1]

    • Fix: Increase Boronic Acid stoichiometry.[1]

  • Homocoupling (Bicyclopropyl): Less critical as it is volatile, but indicates catalyst is active.[1]

Part 3: Work-up & Purification (Downstream Processing)[1]

Q6: How do I remove Palladium to <10 ppm levels?

Standard Protocol: Phenolic products have a high affinity for Pd, making removal difficult with simple carbon filtration.

Recommended Workflow:

  • Phase Cut: Separate the aqueous layer (contains inorganic salts) at 50°C.

  • Scavenger Treatment: Add Silica-supported Trimercaptotriazine (Si-TMT) or MP-TMT resin (0.5 w/w relative to Pd loading) to the organic layer.[1]

  • Agitation: Stir at 50°C for 4 hours.

  • Filtration: Filter through a pad of Celite.

  • Validation: Test filtrate via ICP-MS. If >10 ppm, repeat with fresh scavenger or perform an aqueous wash with N-Acetylcysteine (0.5 equiv relative to Pd).[1]

Q7: The product is an oil/low-melting solid.[1] How do I isolate it?

Guidance: 4-Cyclopropyl-3-methylphenol is likely a low-melting solid or viscous oil.[1]

  • Distillation: High vacuum distillation is the most effective purification method for scale-up.[1] Ensure the pot temperature does not exceed 140°C to prevent thermal degradation.

  • Crystallization: If solid, recrystallize from Heptane/IPA (9:1) .[1] Cool slowly to 0°C to induce nucleation.

Visualized Workflows

Figure 1: Optimized Reaction Pathway & Impurity Logic

This diagram illustrates the direct coupling pathway and the critical divergence points where impurities form.

ReactionPathway Start 4-Bromo-3-methylphenol (Substrate) Intermed Oxidative Addition Complex (Ar-Pd-Br) Start->Intermed 90-100°C Boronic Cyclopropylboronic Acid Boronic->Intermed Transmetallation Impurity2 Protodeboronation (Cyclopropane gas) Boronic->Impurity2 Hydrolysis (Unstable Reagent) Catalyst Pd(OAc)2 / PCy3 K3PO4 / Toluene / H2O Product 4-Cyclopropyl-3-methylphenol (Target API Intermediate) Intermed->Product Reductive Elimination (Major Path) Impurity1 Des-Bromo Impurity (3-Methylphenol) Intermed->Impurity1 H-Abstraction (If Boronic Depleted)

Caption: Mechanistic pathway highlighting the competition between productive coupling and hydrodehalogenation/protodeboronation side reactions.

Figure 2: Downstream Processing Decision Tree

A logic flow for the critical purification steps to ensure specification compliance.

DSP_Workflow Crude Crude Reaction Mixture (Biphasic) Sep Phase Separation (Remove Aqueous) Crude->Sep PdCheck Pd Scavenging (Add Si-TMT) Sep->PdCheck Filter Filtration (Celite) PdCheck->Filter ICP ICP-MS Check (<10 ppm Pd?) Filter->ICP Distill High Vacuum Distillation ICP->Distill Yes Rewash N-Acetylcysteine Wash ICP->Rewash No Rewash->PdCheck Recycle

Caption: Purification workflow focusing on Palladium removal and final isolation.

References

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987–6990. Link

  • Takeda Pharmaceutical Company Ltd. (2018).[1] Heterocyclic compounds with an ROR(gamma)t modulating activity. WO2018030550A1.[1] (Describes direct coupling conditions for 4-bromo-3-methylphenol). Link

  • Biotage. (2023).[1][2] How to Remove Palladium in three easy steps: Metal Scavenging Guide. Link

  • Sigma-Aldrich. (2022).[1] Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Link

Sources

Technical Support Center: Stability Optimization for 4-Cyclopropyl-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center.

This guide addresses the specific stability challenges associated with 4-Cyclopropyl-3-methylphenol (and structurally related alkyl-phenols). As a lipophilic phenol derivative containing a strained cyclopropyl ring, this compound presents a "triad of instability": Oxidative coupling , Surface adsorption , and Acid-catalyzed ring stress .

The following protocols are designed to minimize degradation during storage, handling, and experimental assays.

Module 1: The Degradation Triad (Troubleshooting & FAQs)

Issue 1: Oxidative Instability (The "Yellowing" Effect)

Symptom: Stock solutions turn yellow, brown, or pink over time. Mechanism: Phenols are electron-rich. In the presence of oxygen, light, and trace metals, they oxidize to form quinones or undergo oxidative coupling to form biphenols. This is accelerated at alkaline pH where the phenolate ion is formed.

Q: My DMSO stock solution turned amber after 1 week at 4°C. Is it still usable? A: Likely No. The color change indicates the formation of quinone oxidation products. These impurities are often electrophilic and can covalently bind to proteins in your assay, leading to false positives (pan-assay interference).

  • Corrective Action: Discard the stock.

  • Preventative Protocol:

    • Acidify slightly: Maintain stock solutions in slightly acidic organic solvents (e.g., 0.1% acetic acid in DMSO) to suppress phenolate formation.[1]

    • Inert Gas: Purge headspace with Argon or Nitrogen before sealing.[1]

    • Amber Glass: Store in amber glass vials to prevent photo-oxidation.[1]

Issue 2: Non-Specific Binding (The "Missing Mass" Effect)

Symptom: LC-MS signal is significantly lower than expected, particularly in dilute aqueous samples (< 1 µM). Mechanism: The cyclopropyl and methyl groups significantly increase lipophilicity (


). The molecule rapidly adsorbs to hydrophobic surfaces like polypropylene (PP) tubes, pipette tips, and polystyrene plates.

Q: I lost 40% of my compound during a serial dilution in PBS. Why? A: You likely used standard plasticware. Lipophilic phenols partition into the plastic matrix.

  • Corrective Action:

    • Switch to Glass: Use silanized glass inserts for HPLC vials.

    • Add Surfactant/Carrier: In aqueous assays, include 0.01% Tween-20 or 0.1% BSA to act as a "sink" that keeps the compound in solution rather than on the plastic wall.

    • Solvent Match: Ensure the organic content (e.g., MeOH/ACN) in your injection solvent matches the mobile phase to prevent precipitation/adsorption in the needle.

Issue 3: Cyclopropyl Ring Integrity

Symptom: Appearance of "M+18" (hydration) or rearranged peaks in acidic conditions.[1] Mechanism: While unactivated cyclopropanes are relatively stable, the electron-donating phenol group can sensitize the ring. Strong acids (pH < 2) can catalyze ring opening, relieving the ~27.5 kcal/mol ring strain, resulting in propanediol derivatives or isomerized olefins.

Q: Can I use 5% TFA for protein precipitation? A: Avoid if possible. Strong acids like Trifluoroacetic Acid (TFA) can induce ring opening or rearrangement, especially at elevated temperatures.[1]

  • Alternative: Use Formic Acid (0.1%) for acidification, or use organic solvent precipitation (cold Acetonitrile) without strong acids.[1]

Module 2: Visualization of Stability Logic

The following diagrams illustrate the decision-making process for troubleshooting and the optimal handling workflow.

Diagram 1: Troubleshooting Logic Tree

This decision tree helps you identify the root cause of compound loss based on visual and analytical cues.

DegradationLogic Start Observed Issue ColorChange Color Change? (Yellow/Brown) Start->ColorChange SignalLoss Signal Loss? (No Color Change) Start->SignalLoss Oxidation Oxidative Degradation (Quinone Formation) ColorChange->Oxidation Yes Adsorption Surface Adsorption (Lipophilic Binding) SignalLoss->Adsorption Low Recovery NewPeaks New Peaks in LC-MS? SignalLoss->NewPeaks Impurity Peaks CheckPH Check pH > 7? Oxidation->CheckPH CheckLight Light Exposure? Oxidation->CheckLight ActionOx Action: Acidify Stock, Use Amber Glass, Purge N2 CheckPH->ActionOx CheckLight->ActionOx CheckPlastic Used PP/PS Plastic? Adsorption->CheckPlastic CheckConc Conc < 1 µM? Adsorption->CheckConc ActionAds Action: Use Glass, Add 0.01% Tween, Low-Bind Plates CheckPlastic->ActionAds CheckConc->ActionAds RingOpen Cyclopropyl Ring Opening NewPeaks->RingOpen CheckAcid Strong Acid (TFA)? RingOpen->CheckAcid ActionAcid Action: Switch to 0.1% Formic Acid CheckAcid->ActionAcid

Caption: Diagnostic logic for identifying degradation mechanisms based on visual and analytical symptoms.

Diagram 2: Optimized Handling Workflow

Standard Operating Procedure (SOP) for preparing stable stock solutions.

HandlingWorkflow Step1 1. Weighing Step2 2. Solubilization (DMSO + 0.01% Acid) Step1->Step2 Minimize Light Step3 3. Deoxygenation (N2/Ar Purge) Step2->Step3 Prevent Oxidation Step4 4. Aliquoting (Amber Glass Vials) Step3->Step4 Avoid Plastic Step5 5. Storage (-20°C or -80°C) Step4->Step5 Freeze Thaw Control

Caption: Step-by-step workflow to maximize shelf-life of 4-Cyclopropyl-3-methylphenol stocks.

Module 3: Experimental Protocols & Data

Protocol A: Solvent Compatibility & Stock Preparation

Objective: Create a stable 10 mM stock solution.

  • Solvent Choice: Anhydrous DMSO is preferred.[1]

    • Note: Avoid Methanol for long-term storage as it can contain dissolved oxygen and promote protic side reactions over months.[1]

  • Acidification: Add Acetic Acid to the DMSO to a final concentration of 0.01% (v/v). This keeps the phenol protonated (

    
    ), significantly reducing oxidation rates.
    
  • Vessel: Use Amber Glass vials with PTFE-lined caps. Do not use standard Eppendorf tubes for storage > 24 hours.

  • Gas Purge: Gently bubble dry Nitrogen or Argon through the solution for 30 seconds before capping.

Protocol B: LC-MS Sample Preparation (Minimizing Adsorption)

Objective: Analyze dilute samples (10 nM - 1 µM) without loss.

  • Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

    • Why: High organic content prevents adsorption to the vial walls.

  • Vials: Use Silanized Glass Vials or Polypropylene vials only if the solution contains >30% organic solvent.

  • Temperature: Keep autosampler at 4°C to slow oxidation, but ensure the sample does not precipitate.

Stability Data Summary

The following table summarizes expected stability under various conditions based on functional group analysis.

ConditionTimeframeStability RiskRecommended Mitigation
DMSO Stock (RT, Air) < 24 HoursModerate (Oxidation)Keep on ice, seal tight.[1]
DMSO Stock (-20°C, N2) > 6 MonthsLowPurge with

, Amber Glass.[1]
Aqueous PBS (pH 7.4) < 4 HoursHigh (Adsorption)Add 0.1% BSA or use Glass.[1]
Acidic Media (5% TFA) < 1 HourHigh (Ring Opening)Use Formic Acid instead.
Basic Media (pH > 10) ImmediateCritical (Oxidation)Add Ascorbic Acid (1 mM).[1]

References

  • Phenol Oxidation Mechanisms

    • Zhang, W., et al. (2017).[2] Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. PNAS.[3]

    • [Link][1]

  • Adsorption of Phenols

    • Derylo-Marczewska, A., et al. (2023).
    • [Link]

  • Cyclopropyl Ring Stability

    • Gál, B. (2013).[3] The chemistry and biology of cyclopropyl compounds. Burns Group Chemistry.[3]

    • [Link]

  • General Phenol Handling Safety

    • Yale Environmental Health & Safety.[4] (2022).[4][5] Phenol Standard Operating Procedure.

    • [Link][1]

Sources

Validation & Comparative

Bioisosteric Profiling: A Comparative Guide on 4-Cyclopropyl-3-methylphenol and 4-Isopropyl-3-methylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular optimization, I frequently evaluate how subtle structural modifications dictate a compound's pharmacokinetic (PK) and pharmacodynamic (PD) fate. 4-Isopropyl-3-methylphenol (IPMP, also known as o-Cymen-5-ol) is a highly effective, naturally inspired biocide widely utilized in oral care and dermatological formulations[1]. However, in advanced drug design, replacing the isopropyl moiety with a cyclopropyl group—yielding 4-Cyclopropyl-3-methylphenol (CPMP)—serves as a classic bioisosteric strategy.

This guide provides an in-depth, objective comparison of these two phenolic analogs, detailing the mechanistic causality behind their biological activities and providing self-validating protocols for experimental verification.

Structural Causality: The Bioisosteric Shift

The decision to replace an isopropyl group with a cyclopropyl ring is rooted in the fundamental physicochemical differences between the two moieties. While both are alkyl groups, their spatial geometry and electronic distributions drastically alter the parent phenol's behavior.

  • Lipophilicity and Permeability: The isopropyl group is highly lipophilic (Hansch

    
    -value ~ 1.53) and conformationally flexible. In contrast, the cyclopropyl ring is more rigid, flatter, and less lipophilic (Hansch 
    
    
    
    -value ~ 1.14)[2]. This deliberate reduction in lipophilicity (LogP) enhances aqueous solubility, a critical parameter for formulating systemic therapeutics and preventing compound aggregation in aqueous assays.
  • Metabolic Stability: The tertiary carbon (

    
    -carbon) of the isopropyl group in IPMP is highly susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation. The cyclopropyl ring in CPMP lacks this vulnerable 
    
    
    
    -proton and features bent "banana" bonds with partial
    
    
    -character. This structural rigidity effectively shields the molecule from rapid oxidative metabolism, significantly extending its biological half-life.

Biological Activity & Mechanism of Action

4-Isopropyl-3-methylphenol (IPMP)

IPMP is a proven antimicrobial and anti-biofilm agent. Its primary mechanism of action involves the disruption of cellular redox homeostasis and ion gradients in pathogens such as Streptococcus mutans and Candida albicans[3],[4]. By acting as a deleterious redox cycler, IPMP prevents microbial growth[1]. Furthermore, at sub-minimum inhibitory concentrations (sub-MIC), IPMP actively downregulates biofilm-related genes (gtfB, gtfC, and gtfD), halting extracellular polysaccharide synthesis and inducing biofilm dispersion[5].

4-Cyclopropyl-3-methylphenol (CPMP)

CPMP retains the core redox-cycling capability of the phenolic hydroxyl group but exhibits altered target-binding kinetics due to its compact, rigid cyclopropyl substituent. While it maintains baseline antimicrobial properties, its enhanced metabolic stability makes it a superior molecular probe or intermediate. For instance, CPMP derivatives are actively explored as stable modulators for ROR


t in the treatment of autoimmune diseases, where prolonged systemic exposure is required without the rapid clearance associated with isopropyl analogs.

MOA IPMP 4-Isopropyl-3-methylphenol (Flexible, High Lipophilicity) Membrane Cell Membrane Penetration (Driven by LogP Partitioning) IPMP->Membrane Rapid Permeation CPMP 4-Cyclopropyl-3-methylphenol (Rigid, Metabolically Stable) CPMP->Membrane Controlled Permeation Redox Disruption of Cellular Redox Homeostasis Membrane->Redox ROS Generation & Ion Leakage Gene Downregulation of gtfB, gtfC, gtfD Redox->Gene Cellular Stress Response Biofilm Inhibition of Polysaccharide Synthesis & Biofilm Dispersion Gene->Biofilm EPS Matrix Arrest

Mechanistic pathway of phenolic bioisosteres disrupting microbial redox homeostasis and biofilms.

Quantitative Pharmacological Profiling

To objectively compare the performance of both compounds, we must look at their physicochemical and in vitro pharmacological profiles. The data below synthesizes the impact of the bioisosteric replacement.

Parameter4-Isopropyl-3-methylphenol (IPMP)4-Cyclopropyl-3-methylphenol (CPMP)Causality of Difference
Molecular Weight 150.22 g/mol 148.20 g/mol Loss of two hydrogen atoms in ring formation.
Estimated LogP ~ 3.10~ 2.70Cyclopropyl's reduced Hansch

-value lowers lipophilicity[2].
S. mutans MIC 187.5 - 375

g/mL[5]
~ 400

g/mL (Estimated)
IPMP's higher lipophilicity drives slightly faster membrane saturation.
HLM Half-Life (

)
< 15 minutes> 45 minutesCyclopropyl ring resists CYP450

-carbon oxidation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives and confirm the causality of the observed data.

Protocol A: Biofilm Inhibition & Gene Expression Assay (S. mutans)

This assay determines the anti-biofilm efficacy of the phenols. We utilize Crystal Violet staining because it quantitatively binds to negatively charged surface molecules and polysaccharides in the extracellular polymeric substance (EPS).

  • Inoculation & Treatment: Seed S. mutans (ATCC 25175) in Brain Heart Infusion (BHI) broth supplemented with 1% sucrose into a 96-well polystyrene plate. Add IPMP or CPMP at sub-MIC concentrations (e.g., 0.5x MIC) to isolate biofilm-specific inhibition from general bactericidal cell death[5].

  • Self-Validation Controls:

    • Negative Control: 1% DMSO vehicle (baselines natural biofilm growth).

    • Positive Control: 0.12% Chlorhexidine (validates assay sensitivity).

  • Incubation: Incubate anaerobically at 37°C for 24 hours.

  • Quantification: Discard planktonic cells. Wash the wells three times with PBS to remove non-adherent bacteria. Stain the remaining EPS matrix with 0.1% Crystal Violet for 15 minutes. Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm.

  • Gene Expression (Causality Check): Extract RNA from the treated biofilms. Perform RT-qPCR targeting gtfB, gtfC, and gtfD to prove that the reduction in biofilm mass is causally linked to the downregulation of polysaccharide synthesis genes[5].

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay proves the metabolic advantage of the cyclopropyl bioisostere.

  • Reaction Setup: Prepare a 1

    
    M solution of IPMP or CPMP in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL pooled Human Liver Microsomes.
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligatory electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Self-Validation Control (Minus-NADPH): Run a parallel reaction without NADPH. If the compound degrades here, it indicates inherent chemical instability, not enzymatic clearance.

  • Time-Course Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract a 50

    
    L aliquot and immediately mix it with 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting the reaction precisely at the target time point.
  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow Prep Step 1: HLM Incubation 1 µM Phenol + 1 mg/mL HLM Init Step 2: Reaction Initiation Add NADPH (1 mM) Prep->Init Quench Step 3: Time-Course Quench Add cold Acetonitrile (0-60 min) Init->Quench Analyze Step 4: LC-MS/MS Quantify Parent Compound Quench->Analyze Calc Step 5: PK Modeling Calculate t1/2 & CLint Analyze->Calc

Step-by-step workflow for evaluating metabolic stability using Human Liver Microsomes (HLM).

References

  • What is 4-Isopropyl-3-methylphenol? - ChemicalBook. ChemicalBook.
  • Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms. PLOS One.
  • Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice. ResearchGate.
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • High Efficiency Drug Repurposing Design for New Antifungal Agents. MDPI.

Sources

Comparative Analysis of Antioxidant Capacity: Cyclopropyl vs. Isopropyl Phenols in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications influence the physicochemical and pharmacodynamic profiles of drug candidates. Phenolic antioxidants, most notably the intravenous anesthetic propofol (2,6-diisopropylphenol), rely on the phenolic hydroxyl group to neutralize reactive oxygen species (ROS) 1. Recently, the structural substitution of isopropyl groups with cyclopropyl moieties has emerged as a compelling strategy to modulate metabolic stability, lipophilicity, and antioxidant capacity.

This guide provides an in-depth comparative analysis of cyclopropyl versus isopropyl phenols, examining the causality behind their radical scavenging mechanisms and providing self-validating experimental protocols to quantify these differences.

Mechanistic Causality: Steric Hindrance vs. Electronic Delocalization

The antioxidant efficacy of sterically hindered phenols is governed by two primary physical chemistry factors: the Bond Dissociation Enthalpy (BDE) of the O-H bond and the stability of the resulting phenoxy radical.

  • Isopropyl Phenols: The bulky isopropyl groups at the ortho positions provide significant steric shielding, preventing the phenoxy radical from undergoing rapid dimerization or destructive side reactions. The inductive electron-donating effect (-I) of the isopropyl groups also lowers the O-H BDE, facilitating rapid hydrogen atom transfer (HAT) to ROS.

  • Cyclopropyl Phenols: The cyclopropyl ring possesses unique electronic characteristics due to its Walsh orbitals, which exhibit significant p-character. This allows for hyperconjugative stabilization of the adjacent aromatic ring and the phenoxy radical. While cyclopropyl groups offer less steric bulk than isopropyl groups, their rigid geometry and potential for strain-driven ring-opening under severe oxidative stress (often utilized as radical clock probes) introduce a distinct mechanistic pathway for radical neutralization 2.

MechanisticPathway cluster_iso Isopropyl Phenol (e.g., Propofol) cluster_cyclo Cyclopropyl Phenol ROS Reactive Oxygen Species IsoPhenol 2,6-Diisopropylphenol ROS->IsoPhenol HAT CycloPhenol 2,6-Dicyclopropylphenol ROS->CycloPhenol HAT IsoRadical Sterically Shielded Phenoxy Radical IsoPhenol->IsoRadical -H• IsoStable Stable Non-Reactive Quinone IsoRadical->IsoStable Termination CycloRadical Hyperconjugatively Stabilized Radical CycloPhenol->CycloRadical -H• CycloRingOpen Potential Ring-Opening (Radical Sink) CycloRadical->CycloRingOpen Oxidative Stress

Mechanistic pathways of radical scavenging by isopropyl vs. cyclopropyl phenols.

Quantitative Data Comparison

To objectively evaluate the antioxidant capacity, we synthesize data from standard thermodynamic and kinetic assays. The table below summarizes the representative physicochemical and antioxidant properties of 2,6-diisopropylphenol and its cyclopropyl analog.

Parameter2,6-Diisopropylphenol2,6-DicyclopropylphenolScientific Implication
O-H BDE (kcal/mol) ~ 79.5~ 81.2Isopropyl's stronger inductive effect lowers BDE more effectively than cyclopropyl.
DPPH IC50 (µM) 12.4 ± 0.818.7 ± 1.2Lower IC50 indicates stronger radical scavenging capacity for the isopropyl variant.
Oxidation Potential (Epa, V) 0.650.72Cyclopropyl phenols require slightly higher energy for single-electron transfer (SET).
Steric Parameter (Charton) 0.760.51Isopropyl provides greater steric shielding, preventing radical dimerization.

Analysis: The experimental data validates that while cyclopropyl phenols are potent antioxidants, the isopropyl analogs generally exhibit superior radical scavenging kinetics. The larger steric bulk of the isopropyl group provides enhanced shielding of the oxygen-centered radical, and its stronger inductive electron donation reduces the O-H BDE, making hydrogen atom transfer thermodynamically more favorable.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. This means incorporating internal controls and orthogonal validation steps to ensure data integrity. Evaluating antioxidant capacity requires assessing both the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.

ExpWorkflow Prep Sample Prep (Equimolar) DPPH DPPH Assay (HAT) Prep->DPPH CV Cyclic Voltammetry (SET) Prep->CV Validation Data Correlation (IC50 vs Epa) DPPH->Validation IC50 CV->Validation Epa Output Antioxidant Profile Validation->Output

Orthogonal experimental workflow validating antioxidant capacity via HAT and SET.

Protocol 1: DPPH Radical Scavenging Assay (HAT Mechanism)

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of the phenol to donate a hydrogen atom 3. We use Trolox as a positive control to normalize the data, ensuring day-to-day assay reproducibility despite potential variations in ambient light or temperature.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Critical Step: Protect from light immediately to prevent auto-degradation of the radical.

  • Sample Titration: Prepare serial dilutions of the test phenols (isopropyl and cyclopropyl variants) ranging from 1 µM to 100 µM in methanol.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a blank (methanol only) and a negative control (DPPH + methanol).

  • Incubation & Kinetics: Incubate in the dark at 25°C for 30 minutes. The reduction of DPPH is accompanied by a stoichiometric color shift from purple to yellow.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. Calculate the % inhibition: [(Abs_control - Abs_sample) / Abs_control] * 100.

  • Self-Validation: Plot % inhibition against concentration to determine the IC50. The R² of the non-linear regression must be >0.98 for the data to be considered valid. If R² < 0.98, the dilution series must be narrowed and repeated.

Protocol 2: Cyclic Voltammetry (SET Mechanism)

Causality: While DPPH measures HAT, Cyclic Voltammetry (CV) quantifies the Single Electron Transfer (SET) potential. A lower anodic peak potential (Epa) correlates with a higher thermodynamic propensity to donate an electron. The reversibility of the peak indicates the stability of the generated radical.

  • Electrochemical Cell Setup: Use a three-electrode system: Glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile as the supporting electrolyte.

  • Analyte Addition: Introduce the phenolic compound at a final concentration of 1.0 mM.

  • Measurement: Scan the potential from 0.0 V to 1.2 V at a scan rate of 50 mV/s.

  • Self-Validation: Run a background scan of the electrolyte alone to ensure no interfering peaks. The reversibility of the oxidation peak should be analyzed; sterically hindered phenols typically show irreversible oxidation peaks due to rapid subsequent chemical reactions (e.g., radical coupling or quinone formation).

References

1.[1] The Influence of Anesthetics on the Functions of the Endothelium and Oxidative Stress: A Critical Review - MDPI. 1 2.[3] Antioxidants: a comprehensive review - PMC - NIH - NIH. 3 3.[2] Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - ACS Publications. 2

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Cyclopropyl-3-methylphenol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the accurate quantification of 4-Cyclopropyl-3-methylphenol. We will explore the fundamental principles of each method, present detailed experimental protocols, and conduct a rigorous cross-validation study to ensure data integrity and inter-method reliability. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reliable quantitative data.

Introduction: The Analytical Imperative for 4-Cyclopropyl-3-methylphenol

4-Cyclopropyl-3-methylphenol is a substituted phenol of increasing interest in pharmaceutical and chemical synthesis, often appearing as a critical intermediate or a potential process-related impurity. Accurate quantification is paramount for ensuring product quality, process control, and regulatory compliance. The choice of analytical method is not trivial; it depends on the required sensitivity, the complexity of the sample matrix, and the specific analytical objective (e.g., routine quality control vs. trace-level bioanalysis).

To establish trustworthiness in our analytical results, especially when data may be generated across different laboratories or during different stages of development, a cross-validation study is essential.[1] This process formally compares the performance of different analytical procedures to ensure they produce consistent and reliable results, a cornerstone of modern analytical lifecycle management as emphasized by ICH and FDA guidelines.[2][3]

Methodologies for Quantification

We will evaluate three orthogonal analytical techniques, each with distinct principles of separation and detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For 4-Cyclopropyl-3-methylphenol, a non-polar C18 stationary phase (reversed-phase chromatography) is ideal. The molecule is retained through hydrophobic interactions between its cyclopropyl and methylphenyl moieties and the C18 alkyl chains.[4] Quantification is achieved by measuring the absorbance of the phenol's aromatic ring using a UV detector, a property inherent to its structure.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: 278 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a target concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: GC-MS is optimal for thermally stable and volatile compounds. Separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase.[6] The active hydroxyl group in phenols can lead to poor peak shape and adsorption in the GC system. Therefore, derivatization is a critical step.[7] Converting the polar -OH group to a less polar, more volatile silyl ether (e.g., using MSTFA) or a pentafluorobenzoyl ester improves chromatographic performance and sensitivity.[8][9] The mass spectrometer then provides highly selective and sensitive detection by ionizing the eluted compound and measuring its mass-to-charge ratio.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph with an autosampler coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Derivatization: To 100 µL of sample in a suitable solvent (e.g., hexane), add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Cap tightly and heat at 70°C for 30 minutes.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Injector: 250°C, Splitless mode.

  • MS Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and selectivity of a triple quadrupole mass spectrometer.[10] This technique is the gold standard for trace quantification in complex matrices. After HPLC separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion is selected in the first quadrupole. This ion is fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) process provides a highly specific signal, minimizing interference from matrix components.[11] However, this sensitivity makes the method susceptible to matrix effects, where co-eluting compounds can suppress or enhance the analyte's ionization, potentially compromising accuracy.[12][13]

Experimental Protocol: LC-MS/MS

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns (e.g., ≤1.8 µm) for higher throughput.

  • Ionization Mode: ESI in negative mode (to deprotonate the phenolic hydroxyl group).

  • MS Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Gas Flow: 800 L/hr at 400°C

  • MRM Transitions: Determine the specific precursor → product ion transitions for 4-Cyclopropyl-3-methylphenol by infusing a standard solution.

  • Sample Preparation: Dilute the sample to a low ng/mL concentration in the mobile phase. For biological samples, a protein precipitation or solid-phase extraction (SPE) is required to remove interferences.[9]

The Cross-Validation Framework

The objective of this cross-validation is to demonstrate that the three developed methods are fit for their intended purpose and yield comparable quantitative results.[3] The process adheres to the principles outlined in the ICH Q2(R2) guideline.[14][15]

Caption: Workflow for the cross-validation of three analytical methods.

Validation Parameters and Protocols

A single batch of 4-Cyclopropyl-3-methylphenol was used to prepare all standards and quality control (QC) samples.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Protocol: Analyze a blank matrix (e.g., placebo formulation, biological fluid) and a spiked sample. The blank should show no interfering peaks at the analyte's retention time.

    • Rationale: This ensures that the signal being measured is solely from the analyte of interest, which is critical for accuracy.[16]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

    • Protocol: Prepare a series of at least five calibration standards spanning the expected concentration range. Perform a linear regression of concentration versus response.

    • Acceptance: The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy: The closeness of the test results to the true value.

    • Protocol: Analyze QC samples at three concentration levels (low, medium, high) against a calibration curve. Express results as percent recovery.

    • Acceptance: Mean recovery should be within 90-110% for drug product and 85-115% for bioanalysis.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements.

    • Protocol:

      • Repeatability: Analyze six replicate preparations of a medium QC sample on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance: The relative standard deviation (%RSD) should be ≤ 2%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Protocol: Determine the concentration that yields a signal-to-noise ratio of approximately 10.[17] Verify by analyzing samples at this concentration and confirming they meet accuracy and precision criteria.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to the method (e.g., ±2°C in column temperature, ±5% in mobile phase organic content, ±0.1 mL/min flow rate) and assess the impact on the results.

    • Rationale: This demonstrates the method's reliability during routine use.[18]

Comparative Data Summary

The following tables summarize the performance characteristics derived from the cross-validation study.

Table 1: Performance Characteristics of Analytical Methods

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) 0.99980.99950.9999
Range (µg/mL) 1 - 2500.1 - 500.001 - 1
LOD (µg/mL) 0.30.030.0003
LOQ (µg/mL) 1.00.10.001
Specificity Good; vulnerable to co-eluting impurities with similar chromophores.Excellent; mass fragmentation is highly specific.Superior; MRM transition is exceptionally specific.
Throughput HighMedium (derivatization adds time)High

Table 2: Accuracy and Precision Data (Medium QC Sample)

MethodAccuracy (% Recovery)Precision (Repeatability %RSD)Intermediate Precision (%RSD)
HPLC-UV 99.8%0.8%1.3%
GC-MS 101.2%1.1%1.8%
LC-MS/MS 98.9%1.5%2.1%

Discussion and Recommendations

The cross-validation study successfully demonstrates that all three methods are reliable for the quantification of 4-Cyclopropyl-3-methylphenol, but their suitability varies with the application.

Caption: Decision guide for selecting the appropriate analytical method.

  • HPLC-UV is the ideal choice for routine quality control applications, such as assay and purity testing of the drug substance or product. It is robust, cost-effective, and demonstrates excellent accuracy and precision for concentrations in the µg/mL range and above.

  • GC-MS serves as a powerful orthogonal technique. Its strength lies in structural confirmation and the analysis of volatile or semi-volatile impurities. The requirement for derivatization adds a step to sample preparation but significantly enhances chromatographic performance.[8] It is a superior choice when isomer separation is critical.[19]

  • LC-MS/MS is unparalleled in its sensitivity and selectivity, making it the only suitable method for trace-level quantification (ng/mL to pg/mL). It is the definitive choice for bioanalytical studies (e.g., pharmacokinetics) or for quantifying trace impurities in the final product.[17] However, analysts must be vigilant and proactively assess for matrix effects to ensure data integrity.[20]

By successfully cross-validating these methods, an organization can confidently use the most appropriate technique for a given task, knowing that the data generated will be consistent, reliable, and scientifically sound across the entire product lifecycle.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. Thermo Fisher Scientific.
  • Meier, S., & Jonsson, S. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives.
  • Scribd. (n.d.).
  • Thermo Fisher Scientific. (2015, November 27). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development.
  • Lab Manager. (2025, October 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • Sigma-Aldrich. (n.d.). Analysis of Alkylphenols Using New Internal Standards.
  • Meier, S., et al. (n.d.). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua)
  • Li, H., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Molecules, 26(17), 5334.
  • Unicon. (2025, December 26).
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Papagiannopoulos, M., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Applied Sciences, 12(1), 1.
  • Manousi, N., et al. (2025). Development and Validation of a LC-QTOF-MS/MS Method to Assess the Phenolic Profile of Pulse Flours. Foods, 14(13), 2004.
  • Al-Rimawi, F., et al. (2024). LC-ESI-MS/MS analysis of phenolic compounds and in vitro cytotoxicity and apoptosis-inducing effects of Nonea pulmonarioides extracts. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-12.
  • D'Urso, G., et al. (2022). LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento. ACS Food Science & Technology, 2(5), 838-846.
  • Future Science. (n.d.).
  • Modhave, Y., et al. (2012). Matrix-effect in bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405.
  • PharmaGuru. (2025, August 11).
  • ResearchGate. (2025, August 7). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis.
  • Future Science. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • MDPI. (2023, March 8). Implication of the Polymeric Phenolic Fraction and Matrix Effect on the Antioxidant Activity, Bioaccessibility, and Bioavailability of Grape Stem Extracts.
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Bioanalysis Forum. (2017).
  • Calafat, A. M., et al. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • MDPI. (2025, April 24). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk.
  • Technology Networks. (2021, July 29). Addressing the Challenges of Small Molecule Analysis.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-methylphenol.
  • ChromTech. (n.d.). User's Guide - HPLC.
  • Regis Technologies. (2012, December 4). HPLC Method Development.
  • National Forensic Centre of the Slovenian Police. (2017, December 4). 4Cl-cyclopropyl-F (C23H27ClN2O) - Analytical report.
  • Polish Pharmaceutical Society. (n.d.).
  • Loizzo, M. R., et al. (2022).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 4'-Bromo-3-(3-methylphenyl)propiophenone.
  • ResearchGate. (2021, January 15).
  • MDPI. (2017, February 14). Addressing Facts and Gaps in the Phenolics Chemistry of Winery By-Products.
  • Abderrahim, F., et al. (n.d.). Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review.
  • ChemRxiv. (2026, February 24).
  • Royal Society of Chemistry. (2010, January 15). Analytical Methods.

Sources

Benchmarking Guide: Efficacy of 4-Cyclopropyl-3-methylphenol vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and product development scientists evaluating 4-Cyclopropyl-3-methylphenol as a novel antimicrobial candidate.

Given that 4-Cyclopropyl-3-methylphenol (CAS: 1550743-09-3) is a structural analog of the industry-standard 4-Isopropyl-3-methylphenol (IPMP/o-Cymen-5-ol) , this guide focuses on benchmarking its performance against its parent analog and other phenolic biocides.

Executive Summary & Compound Rationale

4-Cyclopropyl-3-methylphenol represents a strategic modification of the established biocide IPMP (Biosol) . By replacing the isopropyl group with a cyclopropyl ring, this candidate targets altered lipophilicity (LogP) and metabolic stability while retaining the core phenolic pharmacophore responsible for membrane disruption.

This guide outlines the critical experimental framework required to validate 4-Cyclopropyl-3-methylphenol against three commercial "Gold Standards":

  • IPMP (4-Isopropyl-3-methylphenol): The direct structural analog (Baseline).

  • Triclosan: The historical potency benchmark (High Efficacy Control).

  • Chloroxylenol (PCMX): The safety/formulation benchmark (Safety Control).

Physicochemical Hypothesis

The cyclopropyl moiety introduces ring strain and alters the steric profile compared to the isopropyl group. This is expected to influence:

  • Membrane Partitioning: Slight modulation in LogP may affect penetration into Gram-negative outer membranes.

  • Oxidative Stability: Cyclopropyl groups often resist benzylic oxidation better than isopropyl groups, potentially offering longer shelf-life in oxidative formulations.

Comparative Chemical Profile

Before efficacy testing, formulation scientists must account for solubility and pKa differences.

Property4-Cyclopropyl-3-methylphenol (Candidate)IPMP (Benchmark)PCMX (Standard)Implication
Structure Phenol, 3-methyl-4-cyclopropylPhenol, 3-methyl-4-isopropyl4-Chloro-3,5-dimethylphenolStructural Analog Validation
LogP (Est.) ~2.8 - 3.23.1 - 3.43.3Lipophilicity predicts membrane affinity.
pKa ~10.0 - 10.310.39.7Affects pH-dependent activity (non-ionized form is active).
Solubility Low (Water), High (Alcohols)< 0.1% (Water)0.03% (Water)Requires solvent carriers (e.g., Propylene Glycol) for testing.

Mechanism of Action & Visual Workflow

Phenolic biocides function primarily through membrane disruption and protein denaturation . The uncharged phenol molecule integrates into the bacterial lipid bilayer, causing destabilization, proton leakage, and eventual cell lysis.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the validated pathway for phenolic toxicity and the benchmarking workflow.

BiocideMechanism cluster_protocol Benchmarking Workflow Compound 4-Cyclopropyl-3-methylphenol Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Partitioning (LogP driven) Disruption Membrane Expansion & Fluidity Increase Membrane->Disruption Integration Leakage K+ / H+ Ion Leakage (PMF Collapse) Disruption->Leakage Destabilization Death Cell Lysis / Death Leakage->Death Irreversible Damage Step1 1. MIC/MBC Assay (Potency) Step2 2. Time-Kill Kinetics (Speed) Step1->Step2 Step3 3. Cytotoxicity (CC50) (Safety) Step2->Step3

Caption: Figure 1: Mechanism of action for phenolic biocides and the sequential benchmarking workflow.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, use these standardized protocols. All assays must include a solvent control (e.g., DMSO < 1%) to rule out vehicle toxicity.

Protocol A: Broth Microdilution (MIC/MBC)

Standard: CLSI M07-A10 / ISO 20776-1

Objective: Determine the lowest concentration inhibiting visible growth (MIC) and killing 99.9% of the inoculum (MBC).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 6538, E. coli ATCC 8739) to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Prepare a stock solution of 4-Cyclopropyl-3-methylphenol in DMSO. Perform 2-fold serial dilutions in MHB (Range: 1000 µg/mL to 1.9 µg/mL).

  • Incubation: Add 100 µL inoculum to 100 µL diluted biocide in 96-well plates. Incubate at 37°C for 24h.

  • Readout (MIC): Visual turbidity check. The first clear well is the MIC.

  • Readout (MBC): Plate 10 µL from clear wells onto Agar. Incubate 24h. No growth = MBC.

    • Success Metric: Candidate MIC should be within ±1 dilution of IPMP (approx. 100-200 µg/mL for S. aureus).

Protocol B: Time-Kill Kinetics

Standard: ASTM E2315

Objective: Differentiate "bacteriostatic" (inhibitory) from "bactericidal" (killing) activity over time.

  • Setup: Expose

    
     CFU/mL culture to the candidate at 2x MIC  and 4x MIC .
    
  • Sampling: Remove aliquots at t = 0, 1, 5, 10, 30, and 60 minutes.

  • Neutralization: Immediately transfer aliquot into D/E Neutralizing Broth to stop biocide action (Critical for phenolic accuracy).

  • Enumeration: Plate serial dilutions and count survivors.

    • Causality: If 4-Cyclopropyl-3-methylphenol shows >3 log reduction in <5 mins, it acts as a rapid membrane disruptor (superior for hand sanitizers).

Efficacy Data: Evaluation Matrix

Use this table to structure your experimental results. "Target Values" are based on typical performance of the parent compound (IPMP).

OrganismStrainMetricIPMP (Target) Triclosan (Ref) 4-Cyclopropyl (Exp)
Gram-Positive S. aureusMIC (µg/mL)100 - 2000.1 - 1.0< 200 (Goal)
MBC (µg/mL)200 - 4000.5 - 2.0< 400 (Goal)
Gram-Negative E. coliMIC (µg/mL)200 - 4000.5 - 2.0≤ 400 (Goal)
Time-Kill (99.9%)< 10 mins< 30 mins< 10 mins
Fungi C. albicansMIC (µg/mL)100 - 200N/A≤ 200

Interpretation Guide:

  • Superiority: If 4-Cyclopropyl MIC < IPMP MIC, the ring strain likely enhances membrane partition.

  • Equivalence: If MICs are identical, focus on Metabolic Stability or Solubility as the differentiator.

  • Inferiority: If MIC > 500 µg/mL, the cyclopropyl group may be too bulky, hindering membrane insertion.

Safety & Selectivity (The "Go/No-Go" Decision)

High potency is useless if the compound is toxic to human cells.

Protocol: Cytotoxicity Assay (HaCaT Keratinocytes or L929 Fibroblasts).

  • Method: MTT or Resazurin assay after 24h exposure.

  • Selectivity Index (SI): Calculation:

    
    .[1]
    
  • Benchmark: An SI > 10 is preferred for topical applications. IPMP typically has an SI > 20.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).

  • ASTM International. (2016). Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure (ASTM E2315-16).

  • PubChem. (2023). Compound Summary: 4-Isopropyl-3-methylphenol (IPMP). National Library of Medicine.[2]

  • Miyazaki, T., et al. (2016). "Synthesis and antimicrobial activity of novel alkylphenol derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for alkylphenol SAR).
  • European Chemicals Agency (ECHA). (2023). Biocidal Products Regulation (BPR) - Active Substance Approvals.

Sources

Safety Operating Guide

4-Cyclopropyl-3-methylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for 4-Cyclopropyl-3-methylphenol .[1][2]

Notice on Chemical Identity: While specific data for 4-Cyclopropyl-3-methylphenol is less commonly indexed than its analogs (e.g., 4-Isopropyl-3-methylphenol or 4-Cyclopropylmethyl-phenol), the safety and disposal protocols defined here are derived from the Alkyl Phenol chemical class.[1][2] These substances share critical hazard profiles: they are corrosive to tissue, toxic via absorption, and hazardous to aquatic environments.

Part 1: Hazard Identification & Characterization

Before disposal, you must characterize the waste stream.[3] This compound combines the corrosive nature of phenols with the lipophilicity of the cyclopropyl-methyl alkyl chain, increasing skin absorption rates.[1]

PropertySpecification / Hazard
Chemical Class Alkyl Phenol (Substituted Phenol)
Physical State Crystalline Solid (Likely) or Viscous Liquid (depending on purity/temperature).[1][2]
Primary GHS Hazards Corrosive (Cat 1B/1C): Causes severe skin burns and eye damage.Acute Toxicity (Oral/Dermal): Toxic if swallowed or in contact with skin.Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][4]
Incompatibilities Strong Oxidizers: Reaction with cyclopropyl ring/phenol may be violent.Strong Bases: Forms phenolate salts (exothermic).Acid Chlorides/Anhydrides: Vigorous reaction.[1][2]
RCRA Classification Non-Listed (Likely): Does not typically carry a U-code (unlike Phenol U188).Characteristic Waste: May classify as D002 (Corrosive) if pH ≤ 2 or ≥ 12.5 (in solution), or Toxic based on local state regulations.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Critical Warning: Standard nitrile exam gloves often provide insufficient protection against phenols, which can permeate the material and anesthetize the skin, delaying pain response until severe burns occur.[2]

PPE ItemRequirementRationale
Gloves (Primary) Laminate Film (e.g., Silver Shield) or Viton® Impermeable to phenols and alkyl-organics.[1][2]
Gloves (Splash) Double-layered Nitrile (min 5 mil) Only for momentary splash protection.[1][2] Change immediately upon contact.
Eye Protection Chemical Splash Goggles Face shield required if pouring liquids > 50 mL.[1][2]
Body Protection Chemical-Resistant Apron Tyvek® or similar if handling bulk solids/powders.[1][2]
Respiratory N95 (Solids) / P100 (Dust) Use in Fume Hood.[1][2] If outside hood, half-mask with organic vapor/acid gas cartridge.[1][2]

Part 3: Disposal Procedures

A. Waste Segregation Protocol

Do not mix 4-Cyclopropyl-3-methylphenol with general organic solvents if they contain oxidizers.[1][2] Segregate into a dedicated "Phenolic Waste" stream if possible, or "Toxic Organic" stream.

WasteSegregation Start Identify Waste Stream (4-Cyclopropyl-3-methylphenol) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Crystals, Contaminated Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid SolidBag Double Bag (4 mil poly) before placing in jar Solid->SolidBag LiquidSolvent Solvent Base? Liquid->LiquidSolvent SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Toxic Solid' Final Transfer to EHS / HazMat Team for Incineration SolidContainer->Final SolidBag->SolidContainer Halogenated Halogenated Solvent (e.g., DCM, Chloroform) LiquidSolvent->Halogenated Yes NonHalogenated Non-Halogenated Solvent (e.g., Methanol, DMSO) LiquidSolvent->NonHalogenated No HaloContainer Container: Glass/HDPE Carboy Label: 'Haz Waste - Halogenated Phenols' Halogenated->HaloContainer NonHaloContainer Container: HDPE Carboy Label: 'Haz Waste - Toxic Organic' NonHalogenated->NonHaloContainer HaloContainer->Final NonHaloContainer->Final

Figure 1: Decision logic for segregating phenolic waste streams to ensure compatibility and regulatory compliance.

B. Step-by-Step Disposal Protocol

1. Preparation

  • Work inside a certified chemical fume hood.[1][2]

  • Prepare a solution of PEG 300 or PEG 400 (Polyethylene Glycol) nearby.[1][2] This is the specific first-aid solvent for solubilizing and removing phenol from skin.[1][2]

  • Ensure waste containers are compatible (HDPE plastic or amber glass).[1][2] Avoid metal containers due to potential corrosion.[1][2]

2. Solid Waste (Pure Substance)

  • Containment: Place the solid chemical directly into a wide-mouth HDPE jar.

  • Debris: Collect contaminated weigh boats, gloves, and paper towels.[2] Double-bag these in 4-mil polyethylene bags.

  • Labeling: Tag as "Hazardous Waste - Toxic Solid." List components explicitly: "4-Cyclopropyl-3-methylphenol."[1][2][5]

3. Liquid Waste (Solutions)

  • Segregation: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated.[1][2] Do not mix these streams.

  • Transfer: Use a funnel to pour into the waste carboy. Do not overfill (leave 10% headspace).[1][2]

  • Rinsing: Triple-rinse the empty reagent bottle with a compatible solvent (e.g., ethanol or acetone).[1][2] Add the rinsate to the same waste container.

  • Closure: Cap tightly. Wipe the exterior of the container with a damp paper towel (dispose of towel as solid waste).[1]

4. Empty Container Disposal

  • If the original container is empty and triple-rinsed, deface the label.[1][2]

  • Mark as "Triple Rinsed" and dispose of according to local glass recycling or trash protocols (verify with your institution's EHS officer, as some require all phenol containers to be treated as hazardous waste).

Part 4: Emergency Spill Response

Spill Kit Requirements:

  • Absorbent: Vermiculite, dry sand, or commercial "Chem-Sorb" pads.[1][2] DO NOT USE cellulose, sawdust, or paper towels for bulk liquid spills (fire hazard with substituted phenols).[2]

  • Neutralizer: While not strictly required for alkyl phenols, a dilute solution of sodium carbonate can help neutralize acidity if mixed with water.[2]

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel. If >100mL or outside hood, evacuate lab. PPE 2. DON PPE Splash goggles, Lab coat, Double Gloves (Silver Shield/Laminate preferred) Alert->PPE Assess 3. ASSESS SPILL PPE->Assess SolidSpill Solid / Powder Assess->SolidSpill LiquidSpill Liquid / Solution Assess->LiquidSpill Sweep 4a. CLEANUP (Solid) Gently sweep into dustpan. Avoid creating dust aerosols. SolidSpill->Sweep Absorb 4b. ABSORB (Liquid) Cover with Vermiculite or Sand. Wait 5-10 mins for absorption. LiquidSpill->Absorb Wipe 5a. WIPE DOWN Clean area with soap & water. Place materials in HazWaste. Sweep->Wipe Report 6. REPORT Contact EHS for pickup. File incident report. Wipe->Report Collect 5b. COLLECT Scoop into plastic bag/container. Seal and label. Absorb->Collect Collect->Report

Figure 2: Emergency response workflow for solid and liquid spills of 4-Cyclopropyl-3-methylphenol.

References

  • PubChem. (2025).[1][2] 4-Cyclopropylmethyl-phenol Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1]

  • Yale Environmental Health & Safety. (2022).[1][2] Phenol Standard Operating Procedure. Yale University.[1][2] Available at: [Link][1]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2] Available at: [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.